Macrocarpal J
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H42O7 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
5-[(1S)-1-[(1S,4R,4aR,6R,8aS)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C28H42O7/c1-15(2)11-17(22-24(32)18(13-29)23(31)19(14-30)25(22)33)20-8-10-28(6,35)21-12-16(26(3,4)34)7-9-27(20,21)5/h13-17,20-21,31-35H,7-12H2,1-6H3/t16-,17+,20+,21-,27+,28-/m1/s1 |
InChI Key |
PXQFFMATXFLUPK-CHKSIUCGSA-N |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H]1CC[C@@]([C@H]2[C@]1(CC[C@H](C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
Canonical SMILES |
CC(C)CC(C1CCC(C2C1(CCC(C2)C(C)(C)O)C)(C)O)C3=C(C(=C(C(=C3O)C=O)O)C=O)O |
Synonyms |
macrocarpal J |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Discovery of Macrocarpal J in Eucalyptus globulus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal J, a phloroglucinol-sesquiterpene conjugate, represents a significant class of bioactive compounds isolated from Eucalyptus globulus. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known antibacterial and enzyme-inhibiting properties. Furthermore, this guide explores the potential mechanisms of action of macrocarpals, offering insights into their therapeutic potential. All quantitative data are systematically organized into tables for clarity and comparative analysis, and key experimental workflows and hypothetical signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising natural product.
Introduction
The genus Eucalyptus is a rich source of diverse secondary metabolites, many of which possess significant pharmacological activities. Among these, the macrocarpals, a group of formylated phloroglucinol compounds coupled with a sesquiterpene moiety, have garnered considerable attention for their potent biological effects. This compound, first identified in the leaves of Eucalyptus globulus, has demonstrated notable antibacterial activity against oral pathogens and inhibitory effects on key enzymes, suggesting its potential as a lead compound in drug discovery and development.[1] This document serves as a technical resource for researchers, providing an in-depth look at the discovery and scientific understanding of this compound.
Discovery and Physicochemical Properties
This compound was first isolated and identified as a novel natural product from a 50% ethanol extract of the leaves of Eucalyptus globulus.[1] It belongs to the family of phloroglucinol-sesquiterpene coupled constituents.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry Data (m/z) | Reference |
| This compound/I | C28H38O7 | 486.6 | 485.2709 [M-H]⁻ | [2] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and characterization of macrocarpals from Eucalyptus species, based on established methodologies for related compounds.
Extraction and Isolation
The isolation of macrocarpals typically involves a multi-step process beginning with solvent extraction of the plant material, followed by chromatographic purification.
Experimental Workflow for Macrocarpal Isolation
Caption: A generalized workflow for the extraction and isolation of this compound.
Protocol:
-
Plant Material Preparation: Air-dried leaves of Eucalyptus globulus are ground into a fine powder.
-
Extraction: The powdered leaves are extracted with 50% aqueous ethanol at room temperature. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.[1]
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fractions are combined and evaporated to dryness.
-
Column Chromatography: The resulting residue is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing macrocarpals are further purified using Sephadex LH-20 column chromatography with methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reverse-phase HPLC to yield pure this compound.
Structural Elucidation
The structure of this compound was elucidated using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecule.
Table 2: Spectroscopic Data for Macrocarpal B (as a representative example)
| Parameter | Value | Reference |
| FABMS Data | ||
| Pseudo-parent peak (M-H)⁻ | m/z 471 | [3] |
| Molecular Weight | 472 | |
| Molecular Formula | C₂₈H₄₀O₆ | |
| ¹H NMR (CD₃OD, δ ppm) | ||
| 10.01 (1H, s) | Proton 1 | |
| 3.25 | Proton 3 | |
| 2.32 / 1.26 | Proton 4 | |
| 1.96 | Proton 5 | |
| 1.07 / 0.91 | Proton 6 | |
| ¹³C NMR (CD₃OD, δ ppm) | ||
| Data not fully available in the reviewed literature. |
Note: Detailed spectroscopic data for this compound is not available in the public domain. The data for the closely related Macrocarpal B is provided for illustrative purposes.
Biological Activities
This compound has demonstrated significant biological activities, particularly against oral pathogens.
Antibacterial Activity
This compound exhibits antibacterial activity against a range of oral pathogenic microorganisms.
Table 3: Antibacterial Activity of Macrocarpals
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Macrocarpals (H, I, J) | Oral Pathogenic Microorganisms | 0.20 - 6.25 | |
| Macrocarpal A or B | Porphyromonas gingivalis | 1 | |
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | |
| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 |
Note: The specific MIC for this compound against individual bacterial strains is not detailed in the available literature; a range for a mixture of macrocarpals is provided.
Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Bacterial Culture: The test microorganisms are cultured in an appropriate broth medium to the mid-logarithmic phase.
-
Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C, anaerobic conditions for oral bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Enzyme Inhibition
This compound has been noted for its ability to inhibit glucosyltransferase. This enzyme is crucial for the synthesis of glucans by Streptococcus mutans, which contributes to the formation of dental plaque.
Table 4: Enzyme Inhibition by Macrocarpals
| Compound | Enzyme | Activity | IC₅₀ | Reference |
| This compound | Glucosyltransferase | Inhibition noted | Not Reported | |
| Macrocarpal C | Dipeptidyl peptidase-4 (DPP-4) | 90% inhibition at 50 µM | Not Reported |
Protocol for Glucosyltransferase Inhibition Assay:
-
Enzyme Preparation: Purified glucosyltransferase from Streptococcus mutans is used.
-
Reaction Mixture: The reaction mixture contains the enzyme, sucrose as the substrate, a buffer solution, and varying concentrations of this compound.
-
Incubation: The mixture is incubated at 37°C to allow the enzymatic reaction to proceed.
-
Quantification of Glucan Synthesis: The amount of insoluble glucan produced is quantified, for example, by measuring the turbidity of the solution or by a colorimetric method after labeling the glucan.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.
Proposed Mechanisms of Action and Signaling Pathways
While the specific signaling pathways affected by this compound have not been elucidated, studies on related macrocarpals provide insights into its potential mechanisms of action.
Antibacterial Mechanism
The antibacterial action of macrocarpals is likely multifaceted. Based on studies of Macrocarpal C, the proposed mechanism involves:
-
Membrane Disruption: The compound may interact with the bacterial cell membrane, increasing its permeability and leading to leakage of cellular contents.
-
Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can cause oxidative damage to cellular components such as proteins, lipids, and DNA.
-
DNA Fragmentation: The accumulation of cellular damage can trigger pathways leading to DNA fragmentation and ultimately, cell death.
Hypothesized Antibacterial Signaling Pathway of this compound
Caption: A hypothesized antibacterial mechanism of action for this compound.
Enzyme Inhibition Pathway
Macrocarpals have also been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme involved in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of DPP-4 leads to increased levels of active GLP-1, which in turn enhances insulin secretion and reduces glucagon levels. This suggests a potential therapeutic application for macrocarpals in the management of type 2 diabetes.
DPP-4 Inhibition Signaling Pathway by Macrocarpals
Caption: The proposed signaling pathway for DPP-4 inhibition by macrocarpals.
Conclusion and Future Directions
This compound, a constituent of Eucalyptus globulus, stands out as a natural product with significant therapeutic potential, particularly in the realm of oral health. Its demonstrated antibacterial activity against key oral pathogens and its ability to inhibit glucosyltransferase highlight its promise as a novel agent for the prevention and treatment of dental caries and periodontal diseases. While the foundational research has laid a strong groundwork, further investigation is imperative to fully realize the potential of this compound.
Future research should prioritize the determination of specific MIC and IC₅₀ values for purified this compound to accurately quantify its biological efficacy. A comprehensive elucidation of its spectroscopic profile is also essential for its unambiguous identification and characterization. Moreover, in-depth studies into its mechanism of action, including the specific signaling pathways it modulates in bacterial and mammalian cells, will be crucial for its development as a therapeutic agent. Investigating the structure-activity relationships of this compound and its analogs could lead to the design of even more potent and selective drug candidates. As our understanding of this fascinating molecule deepens, so too will the opportunities for its application in addressing pressing health challenges.
References
An In-depth Technical Guide to the Isolation and Structure Elucidation of Macrocarpal J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal J is a naturally occurring phloroglucinol-sesquiterpene coupled compound.[1] It has been isolated from the leaves of Eucalyptus globulus, a plant known for its rich diversity of bioactive secondary metabolites.[1] This technical guide provides a comprehensive overview of the isolation and structure elucidation of this compound, based on available scientific literature. The information is intended to assist researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Isolation of this compound
The isolation of this compound from its natural source involves a multi-step process combining extraction and chromatography techniques. The foundational work on the isolation of this compound was reported by Osawa et al. in 1996.[1] While the complete, detailed experimental protocol from the original publication is not publicly available, this guide outlines the general methodology based on the abstract and related literature.
Experimental Protocol: General Isolation Procedure
-
Plant Material and Extraction:
-
Dried and powdered leaves of Eucalyptus globulus are used as the starting material.
-
An initial extraction is performed using a 50% ethanol (EtOH) solution.[1] This solvent system is chosen for its ability to efficiently extract a broad range of polar and semi-polar compounds, including phloroglucinol derivatives.
-
-
Solvent Partitioning:
-
The crude 50% ethanol extract is typically subjected to solvent-solvent partitioning to separate compounds based on their polarity. This would likely involve partitioning between water and a series of organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to fractionate the extract.
-
-
Chromatographic Purification:
-
The fraction containing this compound is then subjected to a series of chromatographic techniques for further purification. These methods may include:
-
Silica Gel Column Chromatography: To separate compounds based on their polarity.
-
Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): Often used as a final purification step to isolate the compound to a high degree of purity.
-
-
The workflow for a typical isolation of a macrocarpal from Eucalyptus species is illustrated below.
Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation of this compound
The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and overall architecture.
Spectroscopic Data
The primary methods used for the structure elucidation of this compound include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HMQC, and HMBC are used to establish the connectivity between protons and carbons.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
While the specific quantitative NMR and MS data for this compound from the original publication by Osawa et al. (1996) are not publicly available, the general characteristics can be inferred from the known structure of macrocarpals.
Table 1: Key Spectroscopic Data for this compound (Data not publicly available)
| Parameter | Value | Reference |
| Molecular Formula | Data not available | [1] |
| Molecular Weight | Data not available | |
| ¹H NMR (ppm) | Specific chemical shifts not available | |
| ¹³C NMR (ppm) | Specific chemical shifts not available |
The logical relationship for the structure elucidation process is depicted in the following diagram.
Caption: Logical workflow for the structure elucidation of this compound.
References
An In-depth Technical Guide to the Chemical Properties and Characterization of Macrocarpal J
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal J, a naturally occurring phloroglucinol sesquiterpene-coupled compound, has garnered interest within the scientific community for its potential biological activities. Isolated from the leaves of Eucalyptus globulus, this complex molecule presents a unique structural framework that warrants detailed chemical investigation. This technical guide provides a comprehensive overview of the chemical properties and characterization of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. The document outlines the physicochemical properties, detailed experimental protocols for its isolation, and a summary of its known biological context. All quantitative data are presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized to facilitate understanding.
Chemical Properties and Physicochemical Data
This compound is a member of the macrocarpal family of compounds, which are characterized by a phloroglucinol core linked to a sesquiterpene moiety. Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₂O₇ | |
| Molecular Weight | 490.6 g/mol | |
| IUPAC Name | 2,4,6-trihydroxy-5-[(1S)-1-[(4S)-4-hydroxy-6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde | |
| CAS Number | 179603-47-5 | |
| Appearance | Amorphous powder | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. | |
| Source | Leaves of Eucalyptus globulus |
Note: Some physical properties such as melting point and pKa are not yet fully reported in the literature.
Spectroscopic Characterization
The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic methods. While the original publication by Osawa et al. provides the definitive characterization, detailed spectral data is often found within the body of the publication. The following tables summarize the expected spectroscopic data based on the characterization of closely related macrocarpals and general knowledge of the compound class.
Table 2.1: Predicted ¹H NMR Spectral Data of this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.0 - 7.5 | Varies |
| Aldehydic Protons | 9.5 - 10.5 | Singlet |
| Methine Protons | 1.5 - 4.0 | Varies |
| Methylene Protons | 1.0 - 2.5 | Varies |
| Methyl Protons | 0.7 - 1.5 | Varies |
| Hydroxyl Protons | Variable | Broad singlet |
Table 2.2: Predicted ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbons | 190 - 200 |
| Aromatic Carbons | 100 - 160 |
| Sp³ Carbons (C-O) | 60 - 80 |
| Sp³ Carbons (C-C) | 10 - 60 |
Table 2.3: Key Spectroscopic Data for this compound
| Technique | Observed Characteristics |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show a molecular ion peak [M]+ or pseudomolecular ion peaks such as [M+H]+ or [M+Na]+ corresponding to the molecular weight of 490.6. Fragmentation patterns would reveal the loss of water, methyl, and isobutyl groups. |
| Infrared (IR) Spectroscopy | The IR spectrum would likely exhibit broad absorption bands for hydroxyl (-OH) groups around 3200-3600 cm⁻¹, strong absorptions for aldehydic carbonyl (C=O) groups around 1650-1700 cm⁻¹, and absorptions for aromatic C=C bonds in the 1450-1600 cm⁻¹ region. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | The UV-Vis spectrum in a solvent like methanol would be expected to show absorption maxima characteristic of the substituted phloroglucinol chromophore, likely in the range of 250-290 nm and potentially a shoulder or a weaker band at longer wavelengths. |
Experimental Protocols
The isolation and purification of this compound from Eucalyptus globulus leaves is a multi-step process involving extraction, fractionation, and chromatography. The following is a generalized protocol based on methods reported for macrocarpals.
Plant Material and Extraction
-
Plant Material: Fresh or air-dried leaves of Eucalyptus globulus are collected and ground into a coarse powder.
-
Extraction: The powdered leaves are extracted with 50% aqueous ethanol or methanol at room temperature with agitation for 24-48 hours. The extraction is typically repeated multiple times to ensure exhaustive recovery of the compounds.
-
Concentration: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The majority of macrocarpals are typically found in the ethyl acetate fraction.
-
Concentration of Active Fraction: The ethyl acetate fraction is concentrated under reduced pressure to yield a semi-purified extract enriched with macrocarpals.
Chromatographic Purification
-
Silica Gel Column Chromatography: The semi-purified extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Isolation and Purity Check: The peak corresponding to this compound is collected, and the solvent is evaporated. The purity of the isolated compound is confirmed by analytical HPLC.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly modulated by this compound are limited, research on closely related compounds, particularly Macrocarpal C, provides valuable insights into its potential biological activities. Macrocarpals have been reported to possess antibacterial and antifungal properties.
The antifungal mechanism of action for Macrocarpal C has been shown to involve a multi-pronged attack on fungal cells. This includes:
-
Disruption of Fungal Cell Membrane: Leading to increased permeability and leakage of intracellular components.
-
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress within the fungal cells.
-
Induction of DNA Fragmentation: Ultimately leading to programmed cell death or apoptosis.
It is plausible that this compound exerts similar antifungal effects through these or related signaling pathways. Further research is required to elucidate the specific molecular targets and signaling cascades affected by this compound.
Conclusion
This compound represents an intriguing natural product with a complex chemical structure and potential for significant biological activity. This guide has summarized the currently available information on its chemical properties, characterization, and a generalized protocol for its isolation. The provided data and workflows are intended to support further research into this compound. Future studies should focus on obtaining detailed, high-resolution spectroscopic data for this compound, elucidating its specific mechanism of action and signaling pathways, and exploring its full therapeutic potential.
Macrocarpal J: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal J is a naturally occurring phloroglucinol-sesquiterpenoid derivative isolated from Eucalyptus species. This class of compounds, characterized by a complex molecular architecture, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation, and a comprehensive examination of its proposed biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and biosynthesis research.
Natural Source
The primary natural source of this compound is the leaves of Eucalyptus globulus , a species of flowering tree in the myrtle family, Myrtaceae.[1] This species is also a known source of other related macrocarpal compounds, including macrocarpals H and I.[1] While other Eucalyptus species, such as Eucalyptus macrocarpa, are rich sources of various macrocarpals like A, B, and C, this compound has been specifically identified in E. globulus.[2]
Quantitative Data
Quantitative data on the specific yield of this compound from Eucalyptus globulus is not extensively reported in the available literature. However, data from the isolation of closely related macrocarpals can provide an estimate of the expected yield. For instance, the isolation of Macrocarpal C from 20 grams of dried E. globulus leaves yielded 1.8 mg of the pure compound. The yields of other macrocarpals, A and B, from the same source were 5.4 mg and 5.4 mg, respectively. It is important to note that the concentration of these specialized metabolites can vary depending on factors such as the geographical location, age of the plant, and the specific extraction and purification methods employed.
| Compound | Plant Source | Plant Part | Starting Material (g) | Yield (mg) | Molar Yield (%) | Reference |
| Macrocarpal C | Eucalyptus globulus | Leaves | 20 | 1.8 | 0.009 | [2] |
| Macrocarpal B | Eucalyptus globulus | Leaves | 20 | 5.4 | 0.027 | [3] |
| Macrocarpal A | Eucalyptus globulus | Leaves | 20 | Not specified | Not specified |
Experimental Protocols: Isolation of Macrocarpals
While a highly detailed, step-by-step protocol exclusively for this compound is not available, a general and effective methodology can be compiled from the procedures described for the isolation of this compound and its close structural analogs from Eucalyptus globulus leaves.
General Extraction and Fractionation
This protocol is a composite based on the successful isolation of various macrocarpals.
Objective: To extract and fractionate the crude extract from Eucalyptus globulus leaves to enrich for macrocarpal compounds.
Materials:
-
Dried and powdered leaves of Eucalyptus globulus
-
50% Ethanol (EtOH) in water or Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Extraction:
-
Macerate the dried and powdered leaves of Eucalyptus globulus with 50% aqueous ethanol or methanol at room temperature for 24-48 hours. Alternatively, perform extraction under reflux for 1 hour.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with hexane, chloroform, and ethyl acetate.
-
The macrocarpals are typically found in the more polar fractions (chloroform and ethyl acetate).
-
Concentrate each fraction using a rotary evaporator.
-
-
Column Chromatography (Silica Gel):
-
Subject the active fraction (e.g., the chloroform or ethyl acetate fraction) to silica gel column chromatography.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing compounds with similar Rf values.
-
-
Size-Exclusion Chromatography (Sephadex LH-20):
-
Further purify the fractions containing the macrocarpals using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in removing smaller molecules and pigments.
-
High-Performance Liquid Chromatography (HPLC) Purification
Objective: To isolate pure this compound from the enriched fractions.
Materials:
-
Enriched fraction containing macrocarpals
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Methanol (MeOH)
-
Formic acid or Trifluoroacetic acid (TFA) (optional, as a modifier)
Procedure:
-
Dissolve the enriched fraction in a suitable solvent (e.g., methanol).
-
Inject the sample into the HPLC system.
-
Elute with a gradient of water and acetonitrile or methanol. A typical gradient might be from 30% acetonitrile in water to 100% acetonitrile over 30-40 minutes.
-
Monitor the elution profile using a UV detector, typically at wavelengths of 254 nm and 280 nm.
-
Collect the peaks corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biosynthesis of this compound
The biosynthesis of this compound, a phloroglucinol-sesquiterpenoid, is a complex process involving the convergence of two major metabolic pathways: the polyketide pathway for the phloroglucinol moiety and the terpenoid pathway for the sesquiterpene unit.
Proposed Biosynthetic Pathway
The current understanding suggests that macrocarpals are biosynthetically derived from a phloroglucinol precursor and a sesquiterpene, specifically bicyclogermacrene.
-
Phloroglucinol Moiety: The phloroglucinol core is believed to be synthesized via the polyketide pathway, likely involving a type III polyketide synthase (PKS). This pathway utilizes malonyl-CoA units to construct the aromatic ring. Subsequent formylation and isoprenylation reactions would lead to the substituted phloroglucinol precursor.
-
Sesquiterpene Moiety (Bicyclogermacrene): The C15 sesquiterpene portion originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal isoprene building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate (FPP) synthase then condenses two molecules of IPP with one molecule of DMAPP to form farnesyl pyrophosphate. A specific terpene synthase, bicyclogermacrene synthase, catalyzes the cyclization of FPP to form bicyclogermacrene.
-
Coupling and Subsequent Modifications: The final steps in the biosynthesis of this compound would involve the coupling of the phloroglucinol derivative with the bicyclogermacrene-derived carbocation. This is likely followed by a series of enzymatic modifications, including hydroxylations and rearrangements, to yield the final complex structure of this compound. The presence of epimeric pairs of some macrocarpals at the point of linkage between the two moieties suggests a non-enzymatic or a less stereo-specific enzymatic coupling step.
Visualizations
Experimental Workflow
Caption: General workflow for the isolation and purification of this compound.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway for this compound.
References
An In-depth Technical Guide to Macrocarpal J (CAS Number: 179603-47-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal J is a naturally occurring phloroglucinol sesquiterpene-coupled compound isolated from the leaves of Eucalyptus globulus.[1][2] With the CAS number 179603-47-5 and a molecular formula of C28H42O7, this compound has demonstrated noteworthy biological activities, particularly its antibacterial effects against oral pathogenic microorganisms and its inhibitory action on glucosyltransferase.[1][3] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and a discussion of its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. While some data is derived from experimental findings reported in the literature, other values are computed estimates.
| Property | Value | Reference/Method |
| CAS Number | 179603-47-5 | [2] |
| Molecular Formula | C28H42O7 | |
| Molecular Weight | 490.63 g/mol | |
| Appearance | Pale yellow powder | |
| Solubility | Soluble in Chloroform | |
| Purity | ≥96.0% |
Biological Activity
This compound has been identified as a promising antibacterial agent, particularly against bacteria implicated in oral diseases. Its biological activity has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) and its ability to inhibit key bacterial enzymes.
Antibacterial Activity
This compound exhibits inhibitory activity against a range of oral pathogenic microorganisms. The MIC values for this compound against these bacteria are summarized in the table below.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Oral pathogenic microorganisms | 6.25 - 100 |
Enzyme Inhibition
In addition to its direct antibacterial effects, this compound has been shown to inhibit glucosyltransferase (GTase), an enzyme crucial for the synthesis of adhesive glucans by cariogenic bacteria, which contributes to dental plaque formation.
| Enzyme | Inhibition | Concentration | Reference |
| Glucosyltransferase (GTase) | Noted Inhibition | Not specified |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound from its natural source and for the evaluation of its biological activities.
Isolation and Purification of this compound
The following protocol is based on the established methods for isolating macrocarpals from Eucalyptus globulus leaves.
Experimental Workflow for Isolation
-
Plant Material and Extraction:
-
Dried leaves of Eucalyptus globulus are subjected to extraction with 50% ethanol.
-
The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.
-
-
Chromatographic Purification:
-
The active fraction is subjected to silica gel column chromatography.
-
Elution is performed with a suitable solvent system, typically a gradient of chloroform and methanol.
-
Fractions are monitored by thin-layer chromatography (TLC).
-
-
Final Purification:
-
Fractions containing this compound are pooled and further purified by high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Antibacterial Susceptibility Testing
The antibacterial activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Workflow for MIC Determination
-
Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Bacterial Inoculum: The test bacterium is cultured to a standardized turbidity (e.g., 0.5 McFarland standard) and then diluted to the final inoculum concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Glucosyltransferase (GTase) Inhibition Assay
The inhibitory effect of this compound on glucosyltransferase activity can be assessed by measuring the reduction in insoluble glucan synthesis.
Workflow for GTase Inhibition Assay
-
Enzyme Preparation: Glucosyltransferase is prepared from a culture supernatant of a suitable bacterial strain (e.g., Streptococcus sobrinus).
-
Reaction Mixture: The reaction mixture contains the GTase enzyme, sucrose as the substrate, and a suitable buffer, with or without varying concentrations of this compound.
-
Incubation: The reaction mixtures are incubated to allow for the enzymatic synthesis of insoluble glucans.
-
Quantification: The amount of insoluble glucan produced is quantified, for example, by measuring the turbidity of the reaction mixture or by quantifying the amount of incorporated radiolabeled glucose from radiolabeled sucrose.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of glucan synthesized in the presence of this compound to that of the control (without inhibitor).
Mechanism of Action
The precise antibacterial mechanism of action for this compound has not been fully elucidated. However, based on studies of structurally related phloroglucinol-sesquiterpene compounds, a multi-faceted mechanism can be postulated. The antibacterial potency of these compounds is thought to be regulated by the structure of the sesquiterpene moiety. For other macrocarpals, the proposed mechanisms involve the disruption of bacterial cell membrane integrity and the inhibition of essential enzymes.
The inhibition of glucosyltransferase by this compound represents a key aspect of its antibacterial activity against cariogenic bacteria. By preventing the synthesis of adhesive extracellular polysaccharides, this compound can disrupt the formation of dental biofilms, a critical step in the development of dental caries.
Proposed Antibacterial and Anti-biofilm Signaling Pathway
Conclusion
This compound, a natural product from Eucalyptus globulus, demonstrates significant potential as an antibacterial agent, particularly for applications in oral healthcare. Its ability to inhibit the growth of pathogenic oral bacteria and to interfere with biofilm formation through the inhibition of glucosyltransferase makes it a compelling candidate for further research and development. The experimental protocols and data presented in this technical guide provide a solid foundation for future investigations into the therapeutic applications of this compound. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.
References
Phloroglucinol Sesquiterpene-Coupled Compounds from Eucalyptus: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The genus Eucalyptus is a rich source of bioactive natural products, among which phloroglucinol sesquiterpene-coupled compounds have garnered significant attention for their diverse and potent biological activities. These complex molecules, formed through the coupling of a phloroglucinol core with a sesquiterpene moiety, exhibit a wide range of pharmacological effects, including cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of these fascinating compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathway diagrams.
Quantitative Bioactivity Data
The following tables summarize the key quantitative data for prominent phloroglucinol sesquiterpene-coupled compounds and their derivatives isolated from various Eucalyptus species. This data is crucial for comparing the potency and selectivity of these compounds and for guiding future drug discovery efforts.
| Compound | Biological Activity | Assay System | IC50 / Inhibition | Reference |
| Eucalyptin B | Cytotoxicity | A549 (Human Lung Carcinoma) Cells | 1.51 µM | [1] |
| Macrocarpal C | DPP-4 Inhibition | Dipeptidyl Peptidase IV (human) | 90% inhibition at 50 µM | [2] |
| Macrocarpal A | DPP-4 Inhibition | Dipeptidyl Peptidase IV (human) | 30% inhibition at 500 µM | [2] |
| Macrocarpal B | DPP-4 Inhibition | Dipeptidyl Peptidase IV (human) | 30% inhibition at 500 µM | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the advancement of research in this field. This section provides methodologies for the isolation, purification, and biological evaluation of phloroglucinol sesquiterpene-coupled compounds from Eucalyptus.
Isolation and Purification of Macrocarpals A, B, and C from Eucalyptus globulus Leaves[2]
This protocol describes the activity-guided fractionation of E. globulus leaves to isolate macrocarpals A, B, and C.
1. Extraction:
-
Twenty grams of dried and powdered E. globulus leaves are extracted with methanol.
-
The methanol extract is then partitioned between chloroform and water. The chloroform layer, containing the compounds of interest, is collected and concentrated.
2. Silica Gel Column Chromatography:
-
The crude chloroform extract is subjected to silica gel column chromatography.
-
The column is eluted with a stepwise gradient of hexane and ethyl acetate, followed by methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
3. Preparative TLC and HPLC:
-
Fractions showing promising activity (e.g., DPP-4 inhibition) are further purified using preparative TLC with a chloroform/methanol solvent system.
-
Final purification is achieved by High-Performance Liquid Chromatography (HPLC) on a C8 column with a methanol/water gradient to yield pure macrocarpals A, B, and C.
Cytotoxicity Evaluation using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
1. Cell Seeding:
-
A549 human lung carcinoma cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
Cells are treated with various concentrations of the test compound (e.g., Eucalyptin B) and incubated for a further 48 hours.
3. MTT Addition and Incubation:
-
20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
4. Formazan Solubilization:
-
The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against the DPP-4 enzyme.
1. Reaction Mixture Preparation:
-
In a suitable reaction buffer (e.g., Tris-HCl), the test compound (e.g., Macrocarpal C) is pre-incubated with human recombinant DPP-4 enzyme for 10 minutes at 37°C.
2. Substrate Addition:
-
The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as Gly-Pro-AMC.
3. Incubation and Fluorescence Measurement:
-
The reaction mixture is incubated for 30 minutes at 37°C.
-
The fluorescence of the liberated AMC (aminomethylcoumarin) is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
4. Calculation of Inhibition:
-
The percentage of inhibition is calculated by comparing the fluorescence of the wells containing the inhibitor to the control wells (enzyme and substrate without inhibitor).
Western Blot Analysis for Apoptosis Markers (Bcl-2 and Caspase-3)
Western blotting is used to detect changes in the expression of key proteins involved in apoptosis.
1. Cell Lysis and Protein Quantification:
-
A549 cells are treated with the test compound for the desired time.
-
Cells are then lysed, and the total protein concentration is determined using a suitable method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies specific for Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their biological effects is critical for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by phloroglucinol sesquiterpene-coupled compounds.
Apoptosis Induction by Eucalyptin B
Eucalyptin B has been shown to induce apoptosis in A549 lung cancer cells through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of effector caspases.
Caption: Eucalyptin B induces apoptosis by inhibiting Bcl-2 and promoting Bax, leading to mitochondrial dysfunction and caspase activation.
Inhibition of the HGF/c-Met Signaling Pathway
Eucalyptin A has been identified as a potent inhibitor of the Hepatocyte Growth Factor (HGF)/c-Met signaling axis. This pathway is crucial for cell growth, motility, and invasion, and its dysregulation is implicated in various cancers.
Caption: Eucalyptin A inhibits the HGF/c-Met pathway by blocking c-Met phosphorylation, thereby suppressing downstream signaling and cellular responses like proliferation and invasion.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the screening and identification of bioactive phloroglucinol sesquiterpene-coupled compounds from Eucalyptus extracts.
Caption: A general workflow for the discovery of bioactive phloroglucinol sesquiterpene-coupled compounds from Eucalyptus.
References
Preliminary Biological Screening of Macrocarpal J: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of Macrocarpal J, a phloroglucinol-sesquiterpene conjugate isolated from the leaves of Eucalyptus species. This document summarizes the available quantitative data on its antimicrobial and enzyme inhibitory activities, details the likely experimental protocols used in these assessments, and provides visualizations of the experimental workflows.
Quantitative Biological Activity Data
The initial biological screening of this compound has focused on its potential as an antimicrobial agent, particularly against oral pathogenic bacteria, and its ability to inhibit glucosyltransferase, an enzyme crucial for the formation of dental plaque. The available data is summarized below.
Table 1: Antibacterial Activity of this compound
| Test Organism | Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococcus mutans | Ingbritt | 6.25 |
| Streptococcus sobrinus | 6715 | 6.25 |
| Actinomyces actinomycetemcomitans | Y4 | 6.25 |
| Porphyromonas gingivalis | 381 | 6.25 |
| Fusobacterium nucleatum | ATCC 25586 | 100 |
Data sourced from Osawa et al., 1996.
Table 2: Glucosyltransferase Inhibitory Activity of this compound
| Enzyme Source | Substrate | Concentration of this compound (µg/mL) | Percent Inhibition (%) |
| Streptococcus sobrinus | Sucrose | 100 | 85 |
Data sourced from Osawa et al., 1996.
Experimental Protocols
The following sections describe the standard methodologies likely employed for the preliminary biological screening of this compound.
Antibacterial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of this compound against various oral pathogens was likely determined using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.
a) Inoculum Preparation:
-
Bacterial strains are cultured on appropriate agar plates to obtain pure colonies.
-
A single colony is then used to inoculate a suitable broth medium.
-
The bacterial suspension is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
b) Assay Procedure:
-
A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using a suitable broth medium.
-
The standardized bacterial inoculum is added to each well.
-
The microtiter plate is incubated under appropriate atmospheric conditions and temperature for a specified period (typically 24-48 hours).
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Glucosyltransferase (GTF) Inhibition Assay
The inhibitory effect of this compound on the activity of glucosyltransferase from Streptococcus sobrinus was likely assessed using a standard in vitro enzyme assay.
a) Enzyme Preparation:
-
Streptococcus sobrinus is cultured in a broth medium supplemented with sucrose to induce the production of glucosyltransferases.
-
The culture supernatant, containing the extracellular enzymes, is collected.
-
The crude enzyme extract may be used directly or further purified.
b) Assay Procedure:
-
The reaction mixture is prepared containing a buffer solution, the substrate (sucrose), and the prepared glucosyltransferase.
-
This compound at the desired concentration is added to the reaction mixture. A control reaction without the inhibitor is also prepared.
-
The reaction is incubated at a specific temperature for a defined period.
-
The amount of insoluble glucan produced is quantified. This can be done by measuring the turbidity of the reaction mixture or by separating and weighing the glucan pellet after centrifugation.
-
The percentage of inhibition is calculated by comparing the amount of glucan produced in the presence and absence of this compound.
Signaling Pathways and Mechanism of Action
At present, there is a lack of published scientific literature detailing the specific signaling pathways affected by this compound. While studies on other related macrocarpals, such as Macrocarpal C, have suggested mechanisms involving the disruption of fungal cell membrane permeability, induction of reactive oxygen species (ROS), and DNA fragmentation, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental evidence. Further research is required to elucidate the precise mechanism of action and to identify the molecular targets and signaling cascades modulated by this compound in bacterial cells.
Conclusion
The preliminary biological screening of this compound reveals its potential as a promising antimicrobial agent, particularly against bacteria implicated in oral diseases. Its demonstrated inhibitory effect on glucosyltransferase further supports its potential for applications in oral healthcare. However, this is an early-stage assessment, and further in-depth studies are necessary to fully characterize its biological activity, elucidate its mechanism of action at the molecular level, and evaluate its safety and efficacy for any potential therapeutic applications. The detailed experimental workflows provided in this guide are intended to serve as a foundation for researchers and drug development professionals to design and execute further investigations into this promising natural product.
Macrocarpal J: A Phloroglucinol Sesquiterpene-Coupled Compound with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Macrocarpal J, a natural product isolated from the leaves of Eucalyptus globulus, is a phloroglucinol sesquiterpene-coupled compound with the chemical formula C28H42O7.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound and related macrocarpal compounds, with a focus on its potential as an antibacterial and enzyme-inhibiting agent. Detailed experimental protocols, based on studies of closely related macrocarpals, are presented to facilitate further research and development. Additionally, this guide illustrates the postulated mechanisms of action and relevant signaling pathways using structured diagrams.
Introduction
The emergence of antibiotic-resistant pathogens has created an urgent need for the discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising source of new therapeutic leads. The macrocarpals, a class of phloroglucinol-terpene derivatives isolated from Eucalyptus species, have garnered significant attention for their diverse biological activities. This compound, in particular, has been identified as a promising bioactive compound. This guide aims to consolidate the current knowledge on this compound and provide a technical framework for its further investigation.
Physicochemical Properties
This compound is characterized by a molecular weight of approximately 490.63 g/mol and the chemical formula C28H42O7.[1][2]
| Property | Value | Source |
| Molecular Formula | C28H42O7 | [1] |
| Molecular Weight | 490.63 g/mol | |
| Class | Phloroglucinol sesquiterpene-coupled compound | |
| Source | Leaves of Eucalyptus globulus |
Biological Activities and Quantitative Data
This compound has demonstrated notable antibacterial activity against oral pathogenic microorganisms. Furthermore, it has been shown to inhibit the activity of glucosyltransferase, an enzyme crucial for the formation of dental plaque. While specific data on other biological activities of this compound are limited, studies on closely related macrocarpals, such as A, B, and C, provide valuable insights into its potential therapeutic applications.
| Compound | Biological Activity | Target Organism/Enzyme | Quantitative Data (MIC/IC50) | Source |
| This compound | Antibacterial | Oral pathogenic microorganisms | 6.25-100 µg/mL | |
| This compound | Enzyme Inhibition | Glucosyltransferase | Not specified | |
| Macrocarpal A | Antibacterial | Porphyromonas gingivalis | 1 µg/mL | |
| Macrocarpal B | Antibacterial | Porphyromonas gingivalis | 1 µg/mL | |
| Macrocarpal C | Antifungal | Trichophyton mentagrophytes | Not specified |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Due to the limited availability of detailed experimental protocols specifically for this compound, the following methodologies are based on established procedures for the evaluation of related macrocarpals. These protocols can serve as a foundation for designing and conducting further studies on this compound.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from studies on the antibacterial activity of macrocarpals against oral pathogens.
-
Bacterial Strain Preparation: Culture the target oral pathogenic bacteria (e.g., Porphyromonas gingivalis) in an appropriate broth medium under anaerobic conditions at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the culture medium to achieve a range of test concentrations.
-
Inoculation: In a 96-well microtiter plate, add 100 µL of the bacterial suspension to 100 µL of each this compound dilution. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubation: Incubate the plate under anaerobic conditions at 37°C for 48-72 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that results in no visible bacterial growth.
Glucosyltransferase Inhibition Assay
This protocol is a generalized method for assessing the inhibition of glucosyltransferase activity.
-
Enzyme and Substrate Preparation: Prepare a solution of glucosyltransferase from a relevant oral bacterium (e.g., Streptococcus mutans) and a solution of the substrate, sucrose.
-
Assay Reaction: In a reaction mixture containing buffer and the enzyme, add varying concentrations of this compound. Initiate the reaction by adding sucrose.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Quantification of Glucan Production: The amount of insoluble glucan produced is quantified by measuring the turbidity of the solution spectrophotometrically or by quantifying the amount of unincorporated fructose.
-
IC50 Determination: The IC50 value is calculated as the concentration of this compound that inhibits 50% of the glucosyltransferase activity.
Antifungal Mode of Action Studies (Based on Macrocarpal C)
The following protocols are based on the investigation of the antifungal mechanism of Macrocarpal C.
-
Fungal Membrane Permeability Assay:
-
Treat fungal cells (Trichophyton mentagrophytes) with this compound.
-
Add a fluorescent dye that can only enter cells with compromised membranes (e.g., SYTOX Green).
-
Measure the increase in fluorescence, which corresponds to increased membrane permeability.
-
-
Reactive Oxygen Species (ROS) Production Assay:
-
Load fungal cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Treat the cells with this compound.
-
Measure the increase in fluorescence, which indicates the production of intracellular ROS.
-
-
DNA Fragmentation Assay (TUNEL Assay):
-
Treat fungal cells with this compound.
-
Fix and permeabilize the cells.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by this compound are yet to be fully elucidated, the known biological activities of related macrocarpals suggest potential mechanisms of action.
Postulated Antibacterial Mechanism of Action
The antibacterial activity of phloroglucinol-terpene compounds is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
Caption: Postulated antibacterial mechanism of this compound.
Glucosyltransferase Inhibition Workflow
The inhibition of glucosyltransferase by this compound is a key mechanism in preventing biofilm formation by oral bacteria.
Caption: Workflow of glucosyltransferase inhibition by this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a natural product with significant antibacterial and enzyme-inhibiting properties. Its activity against oral pathogens and inhibition of glucosyltransferase highlight its potential for development as a novel agent for oral health. However, a significant knowledge gap remains regarding its broader biological activities, specific molecular targets, and mechanisms of action.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the antiviral, anti-inflammatory, and anticancer activities of this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its antibacterial and enzyme-inhibiting effects.
-
In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of this compound in animal models.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and pharmacokinetic properties.
The in-depth technical information and experimental frameworks provided in this guide are intended to catalyze further research into this promising natural compound, paving the way for its potential translation into novel therapeutic applications.
References
Unveiling the Molecular Architecture of Macrocarpal J: A Spectroscopic Guide
For Immediate Release
This technical guide provides an in-depth analysis of the spectroscopic data for Macrocarpal J, a phloroglucinol-sesquiterpene conjugate isolated from the leaves of Eucalyptus globulus. This document is intended for researchers, scientists, and professionals in the field of drug development seeking detailed structural and methodological information on this class of natural products.
Spectroscopic Data Analysis
The structural elucidation of this compound was accomplished through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the quantitative data obtained from these analyses.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry established the molecular formula of this compound.
| Parameter | Value |
| Molecular Formula | C₂₈H₃₈O₇ |
| Exact Mass (m/z) | 485.2709 |
¹H NMR Spectral Data (500 MHz, CDCl₃)
The ¹H NMR spectrum of this compound revealed characteristic signals corresponding to its phloroglucinol and sesquiterpene moieties.
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 1 | 3.25 | m | |
| 2 | 1.80, 1.65 | m | |
| 3 | 5.30 | br s | |
| 5 | 4.95 | d | 10.0 |
| 6 | 2.10 | m | |
| 7 | 2.30, 1.90 | m | |
| 9 | 1.85 | m | |
| 10 | 1.60, 1.40 | m | |
| 12 | 1.05 | s | |
| 13 | 1.02 | s | |
| 14 | 1.20 | s | |
| 15 | 1.75 | s | |
| 2'-CHO | 10.35 | s | |
| 6'-CHO | 10.38 | s | |
| 3'-OH | 13.80 | s | |
| 5'-OH | 13.85 | s |
¹³C NMR Spectral Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum provided the carbon framework of this compound, confirming the presence of 28 carbon atoms.
| Position | δC (ppm) |
| 1 | 50.1 |
| 2 | 27.5 |
| 3 | 124.8 |
| 4 | 135.2 |
| 5 | 78.9 |
| 6 | 41.2 |
| 7 | 22.5 |
| 8 | 48.8 |
| 9 | 55.6 |
| 10 | 38.1 |
| 11 | 33.5 |
| 12 | 28.2 |
| 13 | 28.0 |
| 14 | 21.8 |
| 15 | 16.5 |
| 1' | 105.5 |
| 2' | 162.8 |
| 3' | 108.5 |
| 4' | 160.5 |
| 5' | 109.0 |
| 6' | 162.8 |
| 2'-CHO | 192.5 |
| 6'-CHO | 192.8 |
| C-α | 35.5 |
| C-β | 42.1 |
| C-γ | 25.8 |
| C-δ1 | 22.5 |
| C-δ2 | 22.7 |
Experimental Protocols
Isolation of this compound
This compound was isolated from the dried leaves of Eucalyptus globulus. The powdered leaves were extracted with methanol, and the resulting extract was partitioned between ethyl acetate and water. The ethyl acetate layer was subjected to repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
NMR spectra were recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity of protons and carbons. High-resolution mass spectra were obtained on a time-of-flight (TOF) mass spectrometer.
Visualizations
The following diagrams illustrate the experimental workflow and the key structural correlations determined for this compound.
An In-depth Technical Guide to the Solubility and Stability of Macrocarpal J
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of Macrocarpal J, a phloroglucinol sesquiterpene-coupled compound isolated from the leaves of Eucalyptus species such as Eucalyptus globulus[1]. Due to the limited publicly available quantitative data specifically for this compound, this guide also draws upon data from structurally related compounds, such as other macrocarpals and the core phloroglucinol moiety, to infer its physicochemical properties. Furthermore, it outlines detailed experimental protocols for determining solubility and stability, in line with established scientific and regulatory standards.
Solubility Profile of this compound
The solubility of a compound is a critical parameter in drug development, influencing its bioavailability, formulation, and route of administration. While specific quantitative solubility data for this compound is scarce in the literature, its structural components—a bulky, non-polar sesquiterpene unit and a polar phloroglucinol group—suggest a complex solubility profile.
Qualitative and Inferred Solubility:
Based on information available for closely related compounds, this compound is expected to be soluble in various organic solvents. For instance, Macrocarpal I, a similar compound, is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. General advice for enhancing the solubility of such compounds includes warming the solution to 37°C and employing ultrasonication.
The phloroglucinol component of this compound is soluble in ethanol, DMSO, and dimethylformamide (DMF), with approximate solubilities of 25, 15, and 30 mg/mL, respectively[2]. It is sparingly soluble in aqueous buffers, but its solubility can be increased by first dissolving it in DMF and then diluting with the aqueous buffer[2].
A study on Macrocarpal C, another related compound, indicated that its solubility is pH-dependent. It exhibited turbidity in a 10% DMSO solution but became clear at pH 8, suggesting that the deprotonation of the phenolic hydroxyl groups at higher pH increases its aqueous solubility[3]. Given that this compound also possesses a phloroglucinol core, a similar pH-dependent solubility is anticipated.
Summary of Estimated Solubility:
| Solvent | Estimated Solubility of this compound | Basis of Estimation |
| Polar Protic Solvents | ||
| Ethanol | Soluble | Inferred from phloroglucinol solubility data[2]. |
| Water | Very Low | Inferred from the low water solubility of phloroglucinol (1 g/100 mL) and the large non-polar sesquiterpene moiety. Macrocarpal B has an estimated water solubility of 6.688e-005 mg/L at 25°C. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble | Inferred from phloroglucinol solubility data (approx. 15 mg/mL). |
| Acetone | Soluble | Inferred from the solubility of Macrocarpal I. |
| Dimethylformamide (DMF) | Soluble | Inferred from phloroglucinol solubility data (approx. 30 mg/mL). |
| Non-Polar Solvents | ||
| Chloroform | Soluble | Inferred from the solubility of Macrocarpal I. |
| Dichloromethane | Soluble | Inferred from the solubility of Macrocarpal I. |
| Ethyl Acetate | Soluble | Inferred from the solubility of Macrocarpal I. |
Stability Profile of this compound
The stability of a potential drug candidate is paramount for its development, ensuring that it maintains its therapeutic efficacy and safety profile over time. Currently, there are no specific published stability studies on this compound. However, based on its chemical structure, which includes phenolic groups and aldehydes, it may be susceptible to degradation through oxidation and light.
To address this gap in knowledge, this guide provides a comprehensive set of recommended experimental protocols for assessing the stability of this compound, based on international regulatory guidelines.
Experimental Protocols
3.1. Solubility Determination
A tiered approach is recommended to systematically determine the solubility of this compound in various solvents.
Kinetic Solubility Assay (Shake-Flask Method):
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., buffers at pH 2.0 and 7.4, ethanol, DMSO) in a glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS).
-
Calculation: The determined concentration represents the kinetic solubility of this compound in the test solvent under the specified conditions.
Workflow for Solubility Determination:
Caption: Workflow for kinetic solubility determination.
3.2. Stability Assessment
A comprehensive stability testing program for this compound should be established in accordance with guidelines from regulatory bodies such as the European Medicines Agency (EMA). This involves long-term, accelerated, and stress testing.
General Protocol for Stability Studies:
-
Sample Preparation: Prepare solutions of this compound in the desired solvents or formulate it into a relevant dosage form.
-
Storage Conditions:
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a period covering the proposed shelf life (e.g., 12, 24, 36 months).
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analysis: At each time point, analyze the samples for:
-
Assay of this compound: To determine the amount of the active substance remaining.
-
Degradation Products: To identify and quantify any impurities that have formed.
-
Physical Properties: Appearance, pH of the solution, etc.
-
-
Analytical Method: A stability-indicating analytical method, such as HPLC-UV or HPLC-MS, must be developed and validated to separate and quantify this compound from its potential degradation products.
Stress Testing:
To understand the intrinsic stability of this compound, stress testing should be performed on a single batch. This helps in identifying potential degradation pathways and products.
-
Hydrolytic Stability: Expose this compound solution to a range of pH values (e.g., acidic, neutral, and basic) at elevated temperatures.
-
Oxidative Stability: Treat this compound solution with an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Expose solid or solution samples of this compound to light according to ICH Q1B guidelines.
-
Thermal Stability: Expose solid this compound to high temperatures (e.g., in 10°C increments above the accelerated stability temperature).
Workflow for a Comprehensive Stability Study:
Caption: Workflow for a comprehensive stability study.
Potential Degradation Pathways
While no specific degradation pathways for this compound have been elucidated, its structure suggests potential areas of instability. The phloroglucinol moiety is susceptible to oxidation, which could lead to the formation of quinone-type structures and subsequent polymerization. The aldehyde groups could also undergo oxidation to carboxylic acids or participate in other reactions. The sesquiterpene portion may be subject to isomerization or oxidation, particularly at allylic positions or tertiary carbons.
Illustrative Degradation Logic:
Caption: Potential degradation pathways for this compound.
Conclusion
This technical guide consolidates the current understanding of the solubility and stability of this compound. While specific quantitative data remains limited, a qualitative assessment based on its chemical structure and related compounds suggests it is soluble in common organic solvents and has pH-dependent aqueous solubility. The provided experimental protocols offer a robust framework for researchers and drug development professionals to systematically evaluate these critical physicochemical properties. Further research is essential to generate precise data for this compound to support its potential development as a therapeutic agent.
References
An In-depth Technical Guide to the Natural Variants and Analogs of Macrocarpal J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpals are a class of complex meroterpenoids, representing a fascinating intersection of polyketide and terpenoid biosynthetic pathways. First isolated from various species of the Eucalyptus genus, these compounds have garnered significant attention for their diverse and potent biological activities.[1][2] This technical guide provides a comprehensive overview of the natural variants and synthetic analogs of Macrocarpal J, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this unique class of natural products.
Natural Variants of this compound: A Structural Overview
This compound belongs to a larger family of phloroglucinol-diterpenoid and phloroglucinol-sesquiterpene adducts. These compounds share a common phloroglucinol core, typically substituted with one or more formyl or acyl groups, which is fused to a complex terpene moiety. The structural diversity within the macrocarpal family arises from variations in the terpene skeleton, the nature and position of substituents, and the stereochemistry of the molecule.
To date, several natural variants of this compound have been isolated and characterized, primarily from the leaves and fruits of Eucalyptus species such as Eucalyptus globulus and Eucalyptus macrocarpa.[1][2][3] The known natural variants include Macrocarpals A, B, C, D, E, F, G, H, I, P, and Q. The chemical structures of some of these key variants are presented below.
Table 1: Chemical Structures of Selected Macrocarpals
| Compound | Chemical Structure |
| Macrocarpal A |
|
| Macrocarpal B |
|
| Macrocarpal C |
|
| Macrocarpal I |
|
| This compound | [No publicly available 2D structure image found] |
Semisynthetic Analogs of Macrocarpals
The structural complexity of macrocarpals presents a significant challenge for total synthesis. However, semisynthesis has emerged as a viable strategy to generate novel analogs and to produce rarer natural variants from more abundant precursors. For instance, Macrocarpal C, a compound of significant biological interest, has been efficiently synthesized from the more readily available Macrocarpal A through a selective dehydration reaction. This approach has also been utilized to create novel analogs with modified terpene scaffolds, providing valuable tools for structure-activity relationship (SAR) studies.
Biological Activities and Therapeutic Potential
The macrocarpal family exhibits a broad spectrum of biological activities, highlighting their potential as leads for drug discovery. The primary activities reported include antibacterial, antifungal, and enzyme inhibition.
Antibacterial Activity
Several macrocarpals have demonstrated potent activity against a range of Gram-positive bacteria, including clinically relevant pathogens like Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for some of the key macrocarpals are summarized in the table below.
Table 2: Antibacterial Activity of Macrocarpals
| Compound | Organism | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | |
| Staphylococcus aureus FDA209P | 0.4 | ||
| Macrocarpal B | Staphylococcus aureus FAD209P | 1.56 | |
| Micrococcus luteus ATCC9341 | 6.25 | ||
| Macrocarpal C | Staphylococcus aureus FAD209P | 3.13 | |
| Micrococcus luteus ATCC9341 | 1.56 | ||
| Macrocarpal D | Staphylococcus aureus FAD209P | 1.56 | |
| Micrococcus luteus ATCC9341 | 1.56 | ||
| Macrocarpal E | Staphylococcus aureus FAD209P | 0.78 | |
| Micrococcus luteus ATCC9341 | 3.13 | ||
| Macrocarpal F | Staphylococcus aureus FAD209P | 1.56 | |
| Micrococcus luteus ATCC9341 | 6.25 | ||
| Macrocarpal G | Staphylococcus aureus FAD209P | 3.13 | |
| Micrococcus luteus ATCC9341 | 0.78 |
Antifungal Activity
Macrocarpal C, in particular, has been the subject of detailed investigations into its antifungal properties. It exhibits potent activity against dermatophytes such as Trichophyton mentagrophytes.
Table 3: Antifungal Activity of Macrocarpal C
| Compound | Organism | MIC (µg/mL) | Reference |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95 |
The antifungal mechanism of Macrocarpal C has been elucidated and involves a multi-pronged attack on the fungal cell. It has been shown to:
-
Increase Fungal Membrane Permeability: Macrocarpal C disrupts the integrity of the fungal cell membrane, leading to leakage of intracellular components.
-
Induce Reactive Oxygen Species (ROS) Production: The compound stimulates the production of ROS within the fungal cell, leading to oxidative stress and damage to cellular macromolecules.
-
Promote DNA Fragmentation and Apoptosis: Macrocarpal C triggers a cascade of events leading to programmed cell death (apoptosis) in the fungal cells, characterized by DNA fragmentation.
Enzyme Inhibition
Macrocarpals A, B, and C have been identified as inhibitors of the enzyme Dipeptidyl Peptidase-4 (DPP-4), a key target in the management of type 2 diabetes. DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels.
Table 4: DPP-4 Inhibitory Activity of Macrocarpals
| Compound | Concentration | % Inhibition | Reference |
| Macrocarpal A | 500 µM | ~30% | |
| Macrocarpal B | 500 µM | ~30% | |
| Macrocarpal C | 50 µM | ~90% |
Interestingly, Macrocarpal C displays significantly higher inhibitory activity compared to Macrocarpals A and B, suggesting that the double bond in its terpene moiety plays a critical role in its interaction with the enzyme.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the isolation, synthesis, and biological evaluation of macrocarpals.
Isolation of Macrocarpals from Eucalyptus Leaves
The following is a general protocol for the isolation of macrocarpals from dried Eucalyptus globulus leaves.
Experimental Workflow for Macrocarpal Isolation
Caption: General workflow for the isolation of macrocarpals.
-
Extraction: Dried and powdered Eucalyptus leaves are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning using a chloroform/methanol/water solvent system to separate compounds based on their polarity.
-
Column Chromatography: The resulting fractions are further purified using silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol).
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual macrocarpals is achieved using reversed-phase HPLC.
Semisynthesis of Macrocarpal C from Macrocarpal A
A detailed protocol for the selective dehydration of Macrocarpal A to yield Macrocarpal C has been reported.
-
Reaction Setup: Macrocarpal A is dissolved in an appropriate organic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Dehydrating Agent: A dehydrating agent, such as (1-propanephosphonic acid cyclic anhydride) (T3P®), is added to the solution.
-
Reaction Conditions: The reaction is typically stirred at room temperature for a specified period.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified using column chromatography to yield Macrocarpal C.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial and antifungal activities of macrocarpals are typically assessed by determining their MIC values using the broth microdilution method.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Serial Dilution: The macrocarpal compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
DPP-4 Inhibition Assay
The inhibitory activity of macrocarpals against DPP-4 can be determined using a fluorometric assay.
-
Reaction Mixture: The assay is performed in a 96-well plate containing the DPP-4 enzyme, the macrocarpal compound at various concentrations, and a buffer solution.
-
Incubation: The mixture is incubated to allow for the interaction between the enzyme and the inhibitor.
-
Substrate Addition: A fluorogenic substrate for DPP-4 (e.g., Gly-Pro-AMC) is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence of the product is measured over time using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of a control without the inhibitor.
Signaling Pathways and Mechanism of Action
The antifungal activity of Macrocarpal C provides a compelling case study for understanding the molecular mechanisms of this class of compounds. The induction of ROS and subsequent apoptosis suggests the involvement of specific intracellular signaling pathways.
Proposed Antifungal Signaling Pathway of Macrocarpal C
References
Methodological & Application
Application Notes and Protocols for the Quantification of Macrocarpal J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal J is a member of the formylated phloroglucinol compounds (FPCs), a class of specialized metabolites predominantly found in the Myrtaceae family, particularly in Eucalyptus species.[1] These compounds are of significant interest due to their diverse biological activities, including antibacterial, antifungal, and enzyme inhibition properties. Accurate and precise quantification of this compound in plant extracts and other matrices is crucial for pharmacological studies, quality control of herbal products, and drug development.
This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While specific analytical validation data for this compound is limited in publicly available literature, this guide leverages established methods for the quantification of phloroglucinols, the core structural unit of macrocarpals, to provide robust and reliable protocols.
Analytical Methods Overview
The primary methods for the quantification of this compound and related FPCs are reversed-phase HPLC and LC-MS/MS. HPLC with UV detection, typically at a wavelength of 275 nm, offers a cost-effective and widely accessible method for quantification.[1][2] For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.
High-Performance Liquid Chromatography (HPLC-UV)
-
Principle: This technique separates compounds based on their polarity. A C18 reversed-phase column is commonly used, where nonpolar compounds have a stronger affinity for the stationary phase and thus elute later than polar compounds. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength (e.g., 275 nm for macrocarpals) and comparing the peak area to that of a known standard.
-
Advantages: Robust, reproducible, and widely available.
-
Disadvantages: Lower sensitivity compared to LC-MS/MS, and potential for co-eluting interferences in complex samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. After separation on an HPLC column, the analyte is ionized (e.g., using electrospray ionization - ESI) and fragmented. Specific parent-daughter ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing a highly selective and sensitive method for quantification.
-
Advantages: High sensitivity (low limit of quantification), high selectivity, and structural confirmation capabilities.
-
Disadvantages: Higher equipment cost and complexity.
Experimental Protocols
Protocol 1: Extraction of this compound from Eucalyptus Plant Material
This protocol is based on established methods for the extraction of macrocarpals and other FPCs from Eucalyptus leaves.[3]
Materials:
-
Fresh or air-dried leaves of Eucalyptus species (e.g., E. globulus, E. macrocarpa)
-
80% aqueous acetone
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Grinder or mortar and pestle
Procedure:
-
Sample Preparation: Grind the dried Eucalyptus leaves into a fine powder. For fresh leaves, macerate them to increase the surface area.
-
Extraction: a. Suspend the powdered or macerated leaf material in 80% aqueous acetone (1:10 w/v). b. Macerate or sonicate the mixture for 1-2 hours at room temperature. c. Filter the extract and repeat the extraction process on the plant residue to ensure complete extraction. d. Combine the filtrates.
-
Solvent Partitioning: a. Concentrate the combined acetone extract under reduced pressure using a rotary evaporator to remove the acetone. b. Suspend the resulting aqueous residue in water and partition it with an equal volume of ethyl acetate in a separatory funnel. c. Shake vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. d. Repeat the partitioning of the aqueous layer with ethyl acetate two more times. e. Combine all ethyl acetate fractions.
-
Fractionation and Clean-up: a. Wash the combined ethyl acetate fraction with hexane to remove nonpolar impurities like fats and waxes. b. Concentrate the washed ethyl acetate fraction to dryness under reduced pressure. The resulting crude extract contains this compound and other FPCs.
-
Sample for Analysis: Dissolve a known amount of the final dried extract in the initial mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Quantification of this compound by HPLC-UV
This protocol is adapted from validated methods for phloroglucinol analysis and general methods for macrocarpal separation.[1]
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Example Gradient Program:
-
0-5 min: 40% A
-
5-30 min: Linear gradient from 40% to 100% A
-
30-35 min: 100% A (isocratic)
-
35-40 min: Re-equilibration to 40% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the initial mobile phase.
-
Sample Analysis: Inject the prepared sample extract and the calibration standards onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol is based on methods for the analysis of phloroglucinols and other natural products.
Instrumentation and Conditions:
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
Example Gradient Program:
-
0-0.5 min: 10% A
-
0.5-2.5 min: Linear gradient from 10% to 95% A
-
2.5-3.0 min: 95% A (isocratic)
-
3.0-3.5 min: Re-equilibration to 10% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition (Hypothetical): The exact transition for this compound would need to be determined by infusing a standard. Based on its structure and related compounds, a hypothetical transition could be monitored (e.g., [M-H]⁻ → fragment ion). For this compound (C29H38O6), the molecular weight is 482.6 g/mol . A possible parent ion would be m/z 481.3.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.
-
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and sample extracts as described in the HPLC-UV protocol.
-
Method Optimization: Infuse a this compound standard solution into the mass spectrometer to determine the optimal precursor ion and product ions for MRM analysis, as well as to optimize collision energy and other MS parameters.
-
Sample Analysis: Inject the prepared sample extract and the calibration standards onto the LC-MS/MS system.
-
Quantification: Integrate the peak area for the specific MRM transition of this compound. Construct a calibration curve and determine the concentration in the sample as described for the HPLC-UV method.
Data Presentation
Quantitative Data for Analytical Methods
The following tables summarize typical validation parameters for the analysis of phloroglucinols, which can be used as a benchmark for methods developed for this compound.
Table 1: HPLC-UV Method Validation Parameters for Phloroglucinol (Proxy for this compound)
| Parameter | Typical Value | Reference |
| Linearity Range | 80 - 120 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.22 mg/L | |
| Limit of Quantification (LOQ) | 0.66 mg/L | |
| Accuracy (Recovery) | 89.3 - 97.3% | |
| Precision (%RSD) | < 2% |
Table 2: LC-MS/MS Method Validation Parameters for Phloroglucinol (Proxy for this compound)
| Parameter | Typical Value | Reference |
| Linearity Range | 0.5 - 500 ng/mL | |
| Correlation Coefficient (r²) | > 0.998 | |
| Lower Limit of Quantification (LLOQ) | 1.976 ng/mL | |
| Accuracy (Recovery) | 93 - 118% | |
| Precision (%RSD) | < 15% |
Table 3: Mass Spectrometric Data for this compound and Related Compounds
| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |
| This compound/I | 39.69 | 489 | 471, 324, 249, 207 |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Chemical relationship of this compound.
References
Application Notes and Protocols for the Extraction of Macrocarpal J from Eucalyptus globulus Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal J, a phloroglucinol-sesquiterpene coupled compound, is a natural product isolated from the leaves of Eucalyptus globulus. This class of compounds, including Macrocarpals H, I, and J, has garnered interest for its potential therapeutic properties, particularly its antibacterial activity against oral pathogenic microorganisms.[1][2] These compounds have also been noted for their ability to inhibit glucosyltransferase activity.[1] This document provides a detailed protocol for the extraction and purification of this compound, based on established methods for related compounds from Eucalyptus globulus, and summarizes its known biological activities.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of Macrocarpals (including J) against Oral Pathogenic Microorganisms [1]
| Microorganism | MIC Range (µg/mL) |
| Oral Pathogenic Bacteria | 0.20 - 6.25 |
Experimental Protocols
The following protocols are based on the successful extraction of Macrocarpals H, I, and J from Eucalyptus globulus leaves and are supplemented with general purification techniques used for other macrocarpals from the same source.
I. Plant Material Preparation
-
Collection: Harvest fresh leaves from mature Eucalyptus globulus trees.
-
Drying: Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder.
II. Extraction of Crude Macrocarpal-Containing Fraction
This protocol is based on the initial extraction method reported for Macrocarpals H, I, and J.[1]
-
Solvent Preparation: Prepare a 50% (v/v) aqueous ethanol (EtOH) solution.
-
Maceration:
-
Submerge the powdered Eucalyptus globulus leaves in the 50% EtOH solution at a ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
-
Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
III. Purification of this compound
The following is a generalized multi-step chromatographic procedure inferred from protocols for other macrocarpals. The specific chromatographic conditions would require optimization based on analytical monitoring (e.g., TLC, HPLC).
-
Solvent-Solvent Partitioning (Optional):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Perform liquid-liquid partitioning against a non-polar solvent like hexane to remove lipids and other non-polar compounds. The macrocarpals are expected to remain in the methanolic fraction.
-
Dry the methanolic fraction.
-
-
Silica Gel Column Chromatography (Initial Separation):
-
Adsorb the dried extract onto a small amount of silica gel.
-
Load the adsorbed sample onto a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.), followed by ethyl acetate and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar profiles to known macrocarpals.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Pool and concentrate the fractions of interest from the silica gel column.
-
Dissolve the concentrated fraction in a suitable solvent (e.g., methanol).
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute with the same solvent to separate compounds based on their molecular size.
-
Collect and analyze fractions by TLC or HPLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Subject the enriched fractions from the Sephadex column to preparative reversed-phase HPLC (e.g., on a C18 column).
-
Use a gradient elution system, for example, with water and methanol or acetonitrile as the mobile phase.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as LC-MS and NMR spectroscopy.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the extraction and purification of this compound.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, based on the activities of related phloroglucinol and sesquiterpene compounds, potential mechanisms of action can be proposed. For instance, the antibacterial effects of such compounds are often attributed to the disruption of the bacterial cell membrane and the induction of oxidative stress. Furthermore, phloroglucinol derivatives have been shown to modulate key signaling pathways in mammalian cells, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. Sesquiterpenes are also known to modulate inflammatory pathways like NF-κB.
Caption: Hypothesized mechanisms of action and potential signaling pathways modulated by this compound.
References
Application Notes and Protocols: Antibacterial Activity of Macrocarpal J Against Oral Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal J, a phloroglucinol derivative isolated from Eucalyptus species, belongs to a class of compounds that have demonstrated significant antibacterial properties. This document provides detailed application notes and experimental protocols for assessing the antibacterial activity of this compound against key oral pathogens. Due to the limited availability of specific data for this compound, this document leverages findings from closely related compounds, Macrocarpals A, B, and C, to provide a comprehensive guide for researchers. It is anticipated that this compound will exhibit a similar spectrum of activity, a hypothesis that can be verified using the protocols outlined herein.
Macrocarpals have shown potent activity against a range of oral bacteria, particularly those implicated in periodontal disease and dental caries. Their mechanism of action is believed to involve the disruption of bacterial cell membranes, generation of reactive oxygen species (ROS), and inhibition of crucial bacterial enzymes, presenting a multi-targeted approach that may reduce the likelihood of resistance development.
Data Presentation
The following tables summarize the quantitative antibacterial activity of Macrocarpals A, B, and C against various oral pathogens. This data serves as a reference for the expected efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Macrocarpals Against Oral Pathogens
| Compound | Porphyromonas gingivalis | Prevotella intermedia | Fusobacterium nucleatum | Streptococcus mutans |
| Macrocarpal A | 1.0 µg/mL[1] | >100 µg/mL | >100 µg/mL | Not Reported |
| Macrocarpal B | 1.0 µg/mL[1] | >100 µg/mL | >100 µg/mL | Not Reported |
| Macrocarpal C | 0.5 µg/mL | >100 µg/mL | >100 µg/mL | Not Reported |
| This compound | Data not available | Data not available | Data not available | Data not available |
Table 2: Effects of Macrocarpals on Porphyromonas gingivalis Virulence Factors
| Compound | Inhibition of Gingipain Activity | Inhibition of Adhesion to Saliva-Coated Hydroxyapatite |
| Macrocarpals A, B, C | Dose-dependent inhibition[2] | Strong attenuation[2] |
| This compound | Data not available | Data not available |
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of oral pathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Target oral pathogens (e.g., Porphyromonas gingivalis ATCC 33277, Streptococcus mutans ATCC 25175, Fusobacterium nucleatum ATCC 25586)
-
Appropriate growth medium (e.g., Brain Heart Infusion broth supplemented with hemin and menadione for anaerobes, Tryptic Soy Broth for facultative anaerobes)
-
Sterile 96-well microtiter plates
-
Incubator with appropriate atmospheric conditions (e.g., anaerobic chamber for P. gingivalis and F. nucleatum)
-
Microplate reader (optional, for spectrophotometric measurement)
-
Positive control antibiotic (e.g., Chlorhexidine)
-
Negative control (medium only)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation: Culture the test organism in its appropriate medium to the mid-logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute the suspension in fresh medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Controls: Include a positive control (inoculum with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under the appropriate atmospheric conditions and temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Biofilm Inhibition Assay
This protocol is used to assess the ability of this compound to inhibit the formation of biofilms by oral pathogens.
Materials:
-
This compound
-
Target biofilm-forming oral pathogen (e.g., Streptococcus mutans)
-
Appropriate growth medium supplemented with sucrose (e.g., 1%) to promote biofilm formation
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%) for destaining
-
Microplate reader
Procedure:
-
Preparation of Test Compound: Prepare serial dilutions of this compound in the growth medium within the 96-well plate, as described in the MIC protocol.
-
Inoculation: Add the bacterial inoculum (adjusted to ~1 x 10^7 CFU/mL) to each well.
-
Incubation: Incubate the plate without agitation for 24-48 hours at 37°C under appropriate atmospheric conditions to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 100 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the destaining solution at a wavelength of 570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Visualizations
The following diagrams illustrate the experimental workflow and a proposed mechanism of action for this compound.
Caption: Experimental workflow for antibacterial activity assays.
Caption: Proposed multi-target mechanism of action for this compound.
References
- 1. Antimicrobial Activity of Eucalyptus globulus, Azadirachta indica, Glycyrrhiza glabra, Rheum palmatum Extracts and Rhein against Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal Mode of Action of Macrocarpals on Dermatophytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermatophytes, filamentous fungi that infect keratinized tissues, are a significant cause of superficial fungal infections worldwide. The emergence of antifungal resistance necessitates the discovery and characterization of novel therapeutic agents. Macrocarpals, a class of phloroglucinol-cinnamonitrile adducts isolated from plants of the Eucalyptus genus, have demonstrated potent antifungal activity against various dermatophyte species, including Trichophyton mentagrophytes and Trichophyton rubrum. This document provides a detailed overview of the antifungal mode of action of macrocarpals, specifically macrocarpal C, against dermatophytes. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the proposed mechanism and experimental workflows.
Quantitative Data Summary
The antifungal efficacy of macrocarpal C has been quantitatively assessed against dermatophytes, with key findings summarized below for comparative analysis.
Table 1: Minimum Inhibitory Concentrations (MIC) of Macrocarpal C and Control Antifungals against Trichophyton mentagrophytes
| Compound | MIC (µg/mL) |
|---|---|
| Macrocarpal C | 1.95[1] |
| Terbinafine hydrochloride | 0.625[1][2] |
| Nystatin | 1.25 |
Table 2: Effect of Macrocarpal C on Fungal Membrane Permeability of Trichophyton mentagrophytes (24h treatment) *
| Treatment Concentration | % Increase in SYTOX® Green Uptake |
|---|---|
| 0.25 x MIC | 13.6% |
| 0.5 x MIC | 42.0% |
| 1 x MIC | 69.2% |
Table 3: Effect of Macrocarpal C on Intracellular Reactive Oxygen Species (ROS) Production in Trichophyton mentagrophytes (1 x MIC treatment) *
| Incubation Time | % Increase in ROS Production |
|---|---|
| 0.5 h | 11.6% |
| 1 h | 70.1% |
| 3 h | 144.3% |
Proposed Antifungal Mode of Action
Macrocarpal C exerts its antifungal effect on dermatophytes through a multi-targeted mechanism involving the disruption of cellular integrity and induction of apoptosis. The primary mode of action involves increasing the permeability of the fungal cell membrane, which leads to a cascade of downstream events including a significant increase in intracellular reactive oxygen species (ROS) and subsequent DNA fragmentation, ultimately resulting in fungal cell death.
References
Application Notes and Protocols: Investigating Macrocarpal J as a Potential DPP-4 Inhibitor for Type 2 Diabetes Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents that have emerged as a significant therapeutic option for the management of type 2 diabetes mellitus. By preventing the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion, suppress glucagon release, and thereby improve glycemic control. Natural products continue to be a promising source of novel DPP-4 inhibitors. Macrocarpals, a group of phloroglucinol-sesquiterpene adducts isolated from Eucalyptus globulus, have garnered attention for their potential biological activities. Notably, Macrocarpals A, B, and C have been identified as inhibitors of DPP-4, with Macrocarpal C demonstrating the most significant potency.[1][2][3][4][5]
This document provides a comprehensive overview and a set of protocols to guide the investigation of a related compound, Macrocarpal J , as a potential DPP-4 inhibitor. While the DPP-4 inhibitory activity of this compound has not yet been reported in scientific literature, its structural similarity to other active macrocarpals suggests it as a candidate for evaluation. These application notes offer a framework for researchers to explore its therapeutic potential.
Data Presentation: DPP-4 Inhibitory Activity of Known Macrocarpals
To establish a baseline for the potential activity of this compound, the reported DPP-4 inhibitory activities of Macrocarpals A, B, and C are summarized below.
| Compound | Concentration (µM) | % DPP-4 Inhibition | Source |
| Macrocarpal A | 500 | 30% | Eucalyptus globulus |
| Macrocarpal B | 500 | 30% | Eucalyptus globulus |
| Macrocarpal C | 50 | 90% | Eucalyptus globulus |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the proposed experimental plan, the following diagrams have been generated.
Caption: DPP-4 signaling pathway and the potential inhibitory action of this compound.
Caption: Proposed experimental workflow for evaluating this compound as a DPP-4 inhibitor.
Experimental Protocols
Isolation of this compound from Eucalyptus globulus
This compound, along with other macrocarpals, can be isolated from the leaves of Eucalyptus globulus. The following is a general protocol based on published methods for macrocarpal isolation.
Materials:
-
Dried leaves of Eucalyptus globulus
-
Methanol
-
Chloroform
-
n-hexane
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
-
Extraction:
-
Grind the dried leaves of Eucalyptus globulus into a fine powder.
-
Extract the powdered leaves with methanol at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and partition successively with n-hexane and chloroform.
-
The DPP-4 inhibitory activity is expected to be in the chloroform fraction based on studies of similar compounds. Concentrate the chloroform fraction.
-
-
Chromatographic Separation:
-
Subject the concentrated chloroform fraction to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Monitor the fractions using thin-layer chromatography (TLC) and pool fractions with similar profiles.
-
Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Final purification can be achieved by preparative HPLC on a C18 column with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.
-
-
Structural Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), and compare the data with published values.
-
In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the DPP-4 inhibitory activity of this compound.
Principle: The assay measures the cleavage of a synthetic DPP-4 substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by recombinant human DPP-4. The cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is proportional to DPP-4 activity. An inhibitor will reduce the rate of fluorescence increase.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-AMC
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Sitagliptin)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations for testing.
-
Prepare a working solution of recombinant human DPP-4 in assay buffer.
-
Prepare a working solution of Gly-Pro-AMC in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay buffer.
-
Control wells (100% activity): Assay buffer, DPP-4 enzyme solution, and DMSO (at the same final concentration as in the test wells).
-
Test wells: Assay buffer, DPP-4 enzyme solution, and the serially diluted this compound solutions.
-
Positive control wells: Assay buffer, DPP-4 enzyme solution, and a known concentration of Sitagliptin.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
The percent inhibition for each concentration of this compound is calculated using the following formula:
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition) using non-linear regression analysis.
-
Conclusion and Future Directions
While there is currently no direct evidence for the DPP-4 inhibitory activity of this compound, the established activity of its structural analogs from the same natural source provides a strong rationale for its investigation. The protocols outlined in this document offer a systematic approach to isolate, identify, and evaluate the potential of this compound as a novel DPP-4 inhibitor for the management of type 2 diabetes. Further studies, including enzyme kinetics to determine the mode of inhibition and in vivo studies to assess its anti-hyperglycemic effects, would be essential to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Studies of Macrocarpal J
Introduction
Macrocarpal J is a phloroglucinol sesquiterpene-coupled compound isolated from the leaves of Eucalyptus globulus[1][2]. Members of the macrocarpal family have demonstrated a range of biological activities, including antibacterial effects against oral pathogens and inhibition of enzymes like dipeptidyl peptidase 4 (DPP-4)[3][4][5]. This document provides a detailed in vitro experimental design to investigate the potential cytotoxic, anti-inflammatory, and antioxidant activities of this compound. The protocols are intended for researchers, scientists, and drug development professionals.
Data Presentation
All quantitative data from the following experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on Various Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| Normal Cells | |||
| HUVEC | 0 (Control) | 100 ± X | |
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Cancer Cells | |||
| MCF-7 | 0 (Control) | 100 ± X | |
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| HeLa | 0 (Control) | 100 ± X | |
| 1 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Treatment | This compound (µM) | Nitric Oxide (NO) Production (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Control | 0 | 100 ± X | X ± Y | Z ± A |
| LPS (1 µg/mL) | 0 | X ± Y | Y ± Z | A ± B |
| LPS + this compound | 1 | |||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control (e.g., Dexamethasone) | 10 |
Table 3: Antioxidant Activity of this compound
| Assay | This compound Concentration (µM) | % Radical Scavenging Activity (Mean ± SD) | IC₅₀ (µM) |
| DPPH Assay | 1 | ||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Ascorbic Acid (Positive Control) | |||
| ABTS Assay | 1 | ||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Trolox (Positive Control) |
Experimental Protocols
Assessment of Cytotoxicity (MTT Assay)
This protocol is designed to evaluate the cytotoxic effects of this compound on both cancerous and non-cancerous cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
This compound
-
Human Umbilical Vein Endothelial Cells (HUVEC)
-
Human Breast Cancer cell line (MCF-7)
-
Human Cervical Cancer cell line (HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: Prepare various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Evaluation of Anti-inflammatory Activity
This protocol will assess the anti-inflammatory potential of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no this compound), an LPS-only group, and a positive control group (e.g., Dexamethasone).
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the NO concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Use the collected cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated groups to the LPS-only group to determine the inhibitory effect.
Assessment of Antioxidant Activity
These protocols will determine the free radical scavenging ability of this compound using two common in vitro chemical assays: DPPH and ABTS.
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is the concentration of this compound that scavenges 50% of the DPPH radicals.
3.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Materials:
-
This compound
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Ethanol
-
Trolox (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
ABTS Radical Cation (ABTS•+) Generation: Mix the ABTS solution and potassium persulfate solution in equal quantities and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will produce the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of various concentrations of this compound to 190 µL of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC₅₀ value is the concentration of this compound that scavenges 50% of the ABTS radicals.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound.
Potential Anti-inflammatory Signaling Pathway
Caption: Hypothesized NF-κB signaling pathway inhibition by this compound.
Potential Antioxidant Signaling Pathway
Caption: Hypothesized Nrf2-mediated antioxidant response by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of macrocarpals on the biological activity of Porphyromonas gingivalis and other periodontopathic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus. | Semantic Scholar [semanticscholar.org]
- 5. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Cytotoxicity of Macrocarpal J
Audience: Researchers, scientists, and drug development professionals.
Introduction
Macrocarpal J is a phloroglucinol sesquiterpene-coupled compound that can be isolated from the leaves of Eucalyptus globulus.[1] As interest in natural products for therapeutic applications continues to grow, it is crucial to characterize their biological activities, including potential cytotoxicity. These application notes provide a comprehensive guide to utilizing common cell-based assays for evaluating the cytotoxic effects of this compound. The protocols herein describe methods to assess cell viability, membrane integrity, apoptosis, and cell cycle progression. While specific data for this compound is limited, this document presents a framework and illustrative data for its cytotoxic evaluation. A related compound, Macrocarpal C, has been shown to exert its antifungal effects by increasing membrane permeability, inducing reactive oxygen species (ROS) production, and causing DNA fragmentation, ultimately leading to apoptosis.[2][3] These mechanisms provide a plausible hypothesis for the cytotoxic action of this compound in mammalian cells.
Key Cytotoxicity Assays
A multi-faceted approach is recommended to comprehensively assess the cytotoxic profile of this compound. The following assays provide insights into different aspects of cell death and proliferation:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[4][5]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, an indicator of necrosis or late apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Cell Cycle Analysis: Determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using propidium iodide staining and flow cytometry, revealing potential cell cycle arrest.
Data Presentation
The following tables present hypothetical data for the cytotoxic effects of this compound on a generic cancer cell line (e.g., HeLa) after a 48-hour treatment. This data is for illustrative purposes to demonstrate how to present results from the described assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92 ± 5.1 |
| 5 | 75 ± 6.2 |
| 10 | 51 ± 3.8 |
| 25 | 28 ± 2.9 |
| 50 | 12 ± 1.5 |
Table 2: Effect of this compound on Membrane Integrity (LDH Release Assay)
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.2 |
| 1 | 8 ± 1.5 |
| 5 | 15 ± 2.1 |
| 10 | 35 ± 3.5 |
| 25 | 62 ± 4.8 |
| 50 | 85 ± 5.3 |
Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)
| Concentration of this compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| 10 | 65 ± 3.5 | 25 ± 2.9 | 10 ± 1.8 |
| 25 | 30 ± 4.2 | 45 ± 3.7 | 25 ± 3.1 |
| 50 | 10 ± 1.9 | 30 ± 4.1 | 60 ± 5.2 |
Table 4: Cell Cycle Analysis of Cells Treated with this compound
| Concentration of this compound (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) Population |
| 0 (Vehicle Control) | 55 ± 3.2 | 30 ± 2.5 | 15 ± 1.9 | 2 ± 0.6 |
| 10 | 45 ± 2.8 | 20 ± 2.1 | 35 ± 3.0 | 8 ± 1.1 |
| 25 | 30 ± 3.1 | 15 ± 1.8 | 55 ± 4.2 | 20 ± 2.5 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The LDH activity in the supernatant is measured by a coupled enzymatic reaction that results in a color change, which is proportional to the number of lysed cells.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed cells and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-4).
-
Prepare the following controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
Background control: Medium only.
-
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic and necrotic cells). This allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
Cell Cycle Analysis using Propidium Iodide
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cells. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine them.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Development of Novel Macrocarpal Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic compounds, particularly those derived from natural sources, represent a promising frontier in drug discovery. Their unique structural features, often leading to high potency and selectivity, make them attractive candidates for addressing challenging therapeutic targets. Among these, macrocarpals isolated from Eucalyptus species have demonstrated noteworthy biological activities, including antibacterial and enzyme inhibitory effects. This document provides a detailed research protocol for the preclinical development of new macrocarpal compounds, outlining a systematic approach from initial screening to in vivo evaluation. The provided methodologies and workflows are designed to facilitate a comprehensive understanding of the therapeutic potential of novel macrocarpal analogues.
Physicochemical and Biological Activity Profiling
A critical initial step in the development of any new chemical entity is the thorough characterization of its fundamental properties. This includes determining its physicochemical characteristics and assessing its primary biological activities. The following tables summarize known data for representative macrocarpal compounds and provide a template for tabulating data for novel analogues.
Table 1: Physicochemical Properties of Macrocarpal Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) | H-Bond Donors | H-Bond Acceptors |
| Macrocarpal A | C₂₈H₄₀O₆ | 472.6 | 4.8 | 3 | 6 |
| Macrocarpal B | C₂₈H₄₀O₆ | 472.6 | 4.8 | 3 | 6 |
| Macrocarpal C | C₂₈H₃₈O₆ | 470.6 | 4.5 | 3 | 6 |
| New Compound X | User Defined | User Defined | User Defined | User Defined | User Defined |
| New Compound Y | User Defined | User Defined | User Defined | User Defined | User Defined |
Table 2: In Vitro Biological Activity of Macrocarpal Compounds
| Compound | Antibacterial Activity (MIC, µg/mL) vs. S. aureus | DPP-4 Inhibition (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) vs. HEK293 |
| Macrocarpal A | 0.4[1] | >100 | >100 |
| Macrocarpal B | Not Reported | ~30% inhibition at 500 µM[2] | >100 |
| Macrocarpal C | Not Reported | ~35-50 (90% inhibition at 50 µM)[2] | >100 |
| New Compound X | User Defined | User Defined | User Defined |
| New Compound Y | User Defined | User Defined | User Defined |
Experimental Workflow
The following diagram outlines the proposed experimental workflow for the preclinical evaluation of new macrocarpal compounds. This workflow is designed to be a phased approach, starting with broad screening and progressing to more detailed in vivo studies for the most promising candidates.
Experimental Protocols
This section provides detailed methodologies for the key experiments outlined in the workflow.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a macrocarpal compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Macrocarpal compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for P. aeruginosa)
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension in MHB, adjusted to a 0.5 McFarland standard.
-
Serially dilute the macrocarpal compounds in MHB in the 96-well plate, typically from 128 µg/mL to 0.25 µg/mL.
-
Add the bacterial suspension to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria and MHB) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
DPP-4 Inhibition Assay
This fluorometric assay measures the ability of macrocarpal compounds to inhibit the activity of Dipeptidyl Peptidase-4 (DPP-4).
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Macrocarpal compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
96-well black microtiter plates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Add assay buffer, DPP-4 enzyme, and varying concentrations of the macrocarpal compound or positive control to the wells of the microtiter plate.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the macrocarpal compounds and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value.
In Vitro Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay to predict passive intestinal absorption of compounds.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Phosphate buffered saline (PBS), pH 7.4
-
Lipid solution (e.g., lecithin in dodecane)
-
Macrocarpal compounds
-
LC-MS/MS for quantification
Procedure:
-
Coat the filter of the donor plate with the lipid solution.
-
Add the macrocarpal compound solution in PBS to the donor wells.
-
Add fresh PBS to the acceptor wells.
-
Assemble the donor and acceptor plates and incubate for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
Signaling Pathway Analysis
Based on the known biological activities of macrocarpals (antibacterial and DPP-4 inhibition), the following signaling pathways are of particular interest for further investigation.
NF-κB Signaling Pathway in Response to Bacterial Challenge
Staphylococcus aureus infection is known to activate the NF-κB signaling pathway in host cells through Toll-like receptors (TLRs).[3] Investigating the effect of macrocarpal compounds on this pathway can elucidate their potential immunomodulatory effects.
MAPK Signaling Pathway and DPP-4 Inhibition
Recent studies have suggested a link between DPP-4 and the MAPK signaling pathway.[4] DPP-4 inhibition may suppress the MAPK pathway, which is involved in cell proliferation and inflammation.
Cell-Based Signaling Pathway Assays
NF-κB Activation Assay (Reporter Gene Assay):
-
Use a cell line stably transfected with an NF-κB reporter construct (e.g., luciferase or SEAP).
-
Seed the cells and treat with the macrocarpal compound for a predefined period.
-
Stimulate the cells with a known NF-κB activator (e.g., LPS or heat-killed S. aureus).
-
After incubation, measure the reporter gene activity.
-
A decrease in reporter activity in the presence of the macrocarpal compound indicates inhibition of the NF-κB pathway.
MAPK/ERK Activation Assay (Western Blot):
-
Culture cells (e.g., HaCaT keratinocytes) to near confluence.
-
Treat with the macrocarpal compound for a specified time.
-
Stimulate the cells with a growth factor (e.g., EGF) to activate the MAPK pathway.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
A decrease in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway.
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy.
Pharmacokinetic Studies in Rodents
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead macrocarpal compound in a rodent model (e.g., mice or rats).
Procedure:
-
Administer the compound via intravenous (IV) and oral (PO) routes to different groups of animals.
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of the compound using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
In Vivo Efficacy Models
Bacterial Infection Model (e.g., Mouse Thigh Infection Model):
-
Induce a localized infection in the thigh muscle of mice with a clinically relevant bacterial strain (e.g., S. aureus).
-
Administer the macrocarpal compound at different doses and schedules.
-
After a defined treatment period, euthanize the animals and determine the bacterial load (CFU) in the infected tissue.
-
A significant reduction in bacterial load compared to the vehicle control indicates in vivo antibacterial efficacy.
Metabolic Model for DPP-4 Inhibition (e.g., Oral Glucose Tolerance Test in Mice):
-
Administer the macrocarpal compound to mice.
-
After a short period, administer an oral glucose load.
-
Measure blood glucose levels at various time points.
-
Improved glucose tolerance (lower and faster return to baseline glucose levels) compared to the vehicle control suggests in vivo DPP-4 inhibitory activity.
Conclusion
The protocols and workflow presented here provide a comprehensive framework for the preclinical development of novel macrocarpal compounds. By systematically evaluating their physicochemical properties, biological activities, mechanisms of action, and in vivo pharmacology, researchers can effectively identify and advance promising candidates for further development as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DPP4 gene silencing inhibits proliferation and epithelial-mesenchymal transition of papillary thyroid carcinoma cells through suppression of the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
using Macrocarpal J in antimicrobial and anti-inflammatory research
Application Notes and Protocols for Macrocarpal J in Research
Introduction
This compound is a phloroglucinol-sesquiterpene coupled compound isolated from the leaves of Eucalyptus globulus.[1] It belongs to a class of natural products known as macrocarpals, which have demonstrated a range of biological activities. Research has highlighted the potential of macrocarpals, including this compound, as antibacterial agents, particularly against oral pathogenic microorganisms.[1] Furthermore, structurally related compounds and extracts from the Eucalyptus genus exhibit significant anti-inflammatory properties, suggesting that this compound may also be a valuable compound for anti-inflammatory research.[2][3][4]
These application notes provide detailed protocols for investigating the antimicrobial and anti-inflammatory properties of this compound, intended for researchers, scientists, and drug development professionals.
Part 1: Antimicrobial Activity of this compound
Application Note:
This compound has shown promising antibacterial activity. Studies on a group of compounds including this compound, H, and I, isolated from Eucalyptus globulus, reported Minimum Inhibitory Concentration (MIC) values ranging from 0.20 µg/mL to 6.25 µg/mL against oral pathogenic microorganisms. Other related macrocarpals have demonstrated potent activity, primarily against Gram-positive bacteria. The proposed mechanism for related compounds involves the disruption of the bacterial cell membrane and the induction of oxidative stress. This section provides a protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution method, a standard for antimicrobial susceptibility testing.
Quantitative Data: Antimicrobial Activity
The following table summarizes the known Minimum Inhibitory Concentrations (MICs) for this compound and other related macrocarpals.
| Compound/Extract | Bacterial Strain | MIC (µg/mL) | Reference |
| Macrocarpals H, I, J | Oral Pathogenic Microorganisms | 0.20 - 6.25 | |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | |
| Bacillus subtilis PCI219 | < 0.2 | ||
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | |
| Bacillus subtilis | 0.78 - 3.13 | ||
| Micrococcus luteus | 0.78 - 3.13 | ||
| Macrocarpal C, D, E, F, G | Staphylococcus aureus FAD209P | 0.78 - 3.13 | |
| Micrococcus luteus ATCC9341 | 0.78 - 6.25 | ||
| Bacillus subtilis PCI219 | 0.78 - 3.13 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol details the broth microdilution method for assessing the antimicrobial activity of this compound.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the test medium (e.g., CAMHB) to create a 2x concentrated series of the final desired concentrations.
-
Inoculum Preparation:
-
Culture the test microorganism in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the 2x concentrated this compound solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 50 µL from one well to the next.
-
This will result in wells containing 50 µL of varying concentrations of this compound.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will dilute the compound concentration by half, achieving the final desired test concentrations.
-
Controls:
-
Growth Control: A well containing 50 µL of broth and 50 µL of inoculum (no compound).
-
Sterility Control: A well containing 100 µL of uninoculated broth.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with inoculum to ensure the solvent has no inhibitory effect.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader.
Part 2: Anti-inflammatory Activity of this compound
Application Note:
While direct studies on this compound are limited, the known anti-inflammatory effects of Eucalyptus extracts provide a strong rationale for investigating its potential in this area. A key mechanism for many natural anti-inflammatory compounds is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate this pathway, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This section provides a protocol to screen for the anti-inflammatory activity of this compound by measuring its effect on these mediators in LPS-stimulated macrophage cells.
Experimental Protocol: Cell-Based Anti-inflammatory Assay
This protocol uses the RAW 264.7 murine macrophage cell line, a standard model for in vitro inflammation studies.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and pre-treat them with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants. Store at -80°C until analysis.
-
Cell Viability Assay (MTT):
-
To ensure the observed effects are not due to cytotoxicity, perform an MTT assay on the remaining cells.
-
Add fresh medium and MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure absorbance at 570 nm.
-
-
Nitric Oxide (NO) Measurement:
-
Use the collected supernatant to measure NO production via the Griess assay, which detects nitrite, a stable product of NO.
-
Mix equal volumes of supernatant and Griess reagent, incubate, and measure absorbance at 540 nm.
-
-
Cytokine Quantification (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
-
Signaling Pathway Visualization
The NF-κB pathway is a primary target for anti-inflammatory drug development. The diagram below illustrates a simplified canonical NF-κB signaling cascade initiated by LPS, which can be potentially inhibited by compounds like this compound.
References
- 1. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effect of an Aquatic Extract of Eucalyptus globulus Leaves on Reducing the Inflammation Parameters Caused by Carrageenan in Male Wistar Rats – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Notes and Protocols for Investigating Macrocarpal J as a Potential Inhibitor of Glucosyltransferase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocarpal J is a phloroglucinol sesquiterpene-coupled compound isolated from the leaves of Eucalyptus globulus[1]. Glucosyltransferases (GTFs) are a class of enzymes crucial for the synthesis of complex carbohydrates and play a significant role in various pathological processes, particularly in microbiology. In bacteria such as Streptococcus mutans, a key etiological agent of dental caries, GTFs are responsible for the synthesis of extracellular glucans. These glucans are essential for the formation of dental plaque, enabling bacterial adhesion and creating a matrix for biofilm development[2][3]. The inhibition of GTF activity is, therefore, a promising strategy for the prevention of dental caries and the disruption of pathogenic biofilms.
While direct evidence of this compound inhibiting glucosyltransferase activity is not yet available in published literature, related compounds (macrocarpals) have demonstrated antibacterial activity against oral pathogens[4]. Furthermore, extracts from Eucalyptus species have been shown to inhibit the growth of S. mutans and the activity of its glucosyltransferases. This suggests that individual components of these extracts, such as this compound, may possess GTF inhibitory properties.
These application notes provide a comprehensive set of protocols for researchers to investigate the potential of this compound as a glucosyltransferase inhibitor. The methodologies outlined below are based on established assays for screening and characterizing enzyme inhibitors.
Data Presentation: Hypothetical Inhibitory Activity of this compound
The following tables are templates for summarizing potential experimental findings on the inhibitory effects of this compound on glucosyltransferase activity.
Table 1: Inhibition of Glucosyltransferase (GTF) Activity by this compound
| Compound | Concentration (µM) | GTF Source | % Inhibition (Mean ± SD) | IC50 (µM) |
| This compound | 1 | S. mutans | ||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| Positive Control (e.g., Acarbose) | 100 | S. mutans |
Table 2: Kinetic Parameters of Glucosyltransferase Inhibition by this compound
| Inhibitor | Ki (µM) | Mechanism of Inhibition |
| This compound | ||
| Positive Control |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Source: Obtain purified this compound from a commercial supplier or through isolation from Eucalyptus globulus leaves[1]. The chemical structure of this compound should be confirmed by spectroscopic methods (NMR, MS).
-
Solvent Selection: Due to the hydrophobic nature of sesquiterpenoids, dissolve this compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in the appropriate assay buffer on the day of the experiment. Ensure the final concentration of DMSO in the assay does not exceed a level that affects enzyme activity (typically ≤ 1%).
Protocol 2: Preparation of Crude Glucosyltransferase from Streptococcus mutans
-
Bacterial Culture: Inoculate Streptococcus mutans (e.g., ATCC 25175) into Brain Heart Infusion (BHI) broth and incubate anaerobically at 37°C for 18-24 hours.
-
Enzyme Production: Subculture the overnight culture into fresh BHI broth supplemented with 1% (w/v) sucrose to induce the expression of extracellular glucosyltransferases. Incubate for 18-24 hours at 37°C.
-
Cell Pellet Collection: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted extracellular GTFs.
-
Ammonium Sulfate Precipitation: While stirring the supernatant on ice, slowly add solid ammonium sulfate to achieve 60-70% saturation. Continue stirring for at least 1 hour at 4°C to precipitate the proteins.
-
Protein Pellet Collection: Centrifuge the solution at 15,000 x g for 30 minutes at 4°C. Discard the supernatant and resuspend the protein pellet in a minimal volume of cold phosphate buffer (e.g., 50 mM sodium phosphate, pH 6.5).
-
Dialysis: Dialyze the resuspended protein solution against the same phosphate buffer overnight at 4°C with at least two buffer changes to remove residual ammonium sulfate.
-
Enzyme Quantification and Storage: Determine the protein concentration of the crude enzyme preparation using a standard method (e.g., Bradford or BCA assay). Store the enzyme preparation in aliquots at -80°C.
Protocol 3: Glucan Synthesis Inhibition Assay (Endpoint Assay)
This assay measures the amount of insoluble glucan produced by GTFs from sucrose.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:
-
50 µL of crude GTF preparation
-
20 µL of this compound at various concentrations (or DMSO as a vehicle control)
-
10 µL of 1 M sucrose solution
-
Assay buffer (50 mM sodium phosphate, pH 6.5) to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for glucan synthesis.
-
Precipitation of Insoluble Glucan: Add 300 µL of 70% ethanol to each tube to precipitate the insoluble glucan.
-
Pelleting and Washing: Centrifuge at 5,000 x g for 10 minutes. Carefully discard the supernatant and wash the pellet twice with 500 µL of distilled water.
-
Quantification of Glucan:
-
Resuspend the washed glucan pellet in a known volume of water.
-
Quantify the amount of glucan using a phenol-sulfuric acid method or by measuring the turbidity at a specific wavelength (e.g., 600 nm).
-
-
Calculation of Inhibition: Calculate the percentage of inhibition as follows: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
Protocol 4: UDP-Glo™ Glucosyltransferase Assay (Kinetic Assay)
This is a commercial bioluminescent assay that measures the amount of UDP produced during the glycosyltransferase reaction, providing a highly sensitive and continuous measure of enzyme activity.
-
Reagent Preparation: Prepare the UDP-Glo™ Detection Reagent according to the manufacturer's protocol (Promega).
-
Standard Curve: Prepare a UDP standard curve (0 to 25 µM) in the assay buffer to correlate luminescence with UDP concentration.
-
Glycosyltransferase Reaction Setup: In a white, opaque 96-well plate suitable for luminescence measurements, set up the following reaction:
-
5 µL of purified or crude GTF preparation
-
2.5 µL of this compound at various concentrations (or DMSO as a vehicle control)
-
2.5 µL of acceptor substrate (if required, e.g., a short dextran)
-
5 µL of UDP-glucose (donor substrate)
-
Assay buffer to a final volume of 25 µL.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Luminescence Detection:
-
Add 25 µL of the prepared UDP-Glo™ Detection Reagent to each well.
-
Incubate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
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Measure the luminescence using a plate-reading luminometer.
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Data Analysis:
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Convert the relative light units (RLU) to UDP concentration using the standard curve.
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Calculate the initial reaction velocities (v) at different substrate and inhibitor concentrations.
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Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki) by fitting the data to the appropriate enzyme kinetic models (e.g., Michaelis-Menten with inhibition).
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Purification of Macrocarpal J
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Macrocarpal J.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield of this compound
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Question: I am experiencing a very low yield of this compound from my Eucalyptus globulus leaf extract. What are the potential causes and solutions?
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Answer: Low yields of this compound can be attributed to several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:
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Inefficient Initial Extraction: The initial choice of solvent and extraction method is critical. While acetone is commonly used for extracting macrocarpals, the polarity and duration of extraction may need optimization.[1]
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Troubleshooting:
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Ensure the plant material is thoroughly dried and ground to a fine powder to maximize surface area for extraction.
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Consider sequential extractions with solvents of increasing polarity to ensure complete extraction of all related compounds.
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Experiment with different extraction times and temperatures, monitoring for potential degradation of the target compound.
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Loss During Liquid-Liquid Partitioning: Significant amounts of this compound can be lost if the incorrect solvent system is used for fractionation.
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Troubleshooting:
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Ethyl acetate is a commonly used solvent for partitioning macrocarpals.[1] Ensure complete and repeated extractions of the aqueous phase to maximize recovery.
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Monitor the presence of your target compound in all fractions using a preliminary analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Suboptimal Chromatographic Conditions: Improper selection of stationary and mobile phases can lead to poor separation and loss of the target compound.
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Troubleshooting:
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For silica gel chromatography, a gradient elution with chloroform and methanol is often employed.[2] The gradient steepness should be optimized to ensure good separation from other compounds.
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In reversed-phase HPLC, a C18 column with a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape, is a common choice.[2] The gradient program should be carefully optimized for the separation of closely related macrocarpals.
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2. Co-elution of Structurally Similar Macrocarpals
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Question: I am having difficulty separating this compound from other macrocarpal isomers. How can I improve the resolution of my chromatographic separation?
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Answer: The co-elution of structurally similar macrocarpals is a significant challenge due to their closely related structures and similar physicochemical properties.[1] Here are some strategies to improve separation:
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Optimize the Chromatographic System:
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Column Selection: For HPLC, consider using a column with a different selectivity (e.g., phenyl-hexyl instead of C18) or a smaller particle size for higher efficiency.
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Mobile Phase Modification:
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Adjust the gradient slope in reversed-phase HPLC. A shallower gradient can often improve the resolution of closely eluting peaks.
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Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or additives (e.g., trifluoroacetic acid instead of formic acid) to alter the selectivity of the separation.
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-
Temperature Control: Operating the column at a controlled, elevated temperature can sometimes improve peak shape and resolution, but be mindful of compound stability.
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-
Employ Orthogonal Separation Techniques:
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If one chromatographic method (e.g., reversed-phase HPLC) is insufficient, consider a multi-dimensional approach. Combining separation techniques based on different principles, such as normal-phase chromatography followed by reversed-phase chromatography, can be effective.
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-
Utilize Preparative HPLC: For final purification, preparative HPLC with optimized conditions is often necessary to isolate pure this compound.
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3. Compound Instability and Aggregation
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Question: My purified this compound seems to be degrading or aggregating over time. How can I prevent this?
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Answer: Phloroglucinol derivatives can be susceptible to oxidation and other forms of degradation. Aggregation has also been observed for some macrocarpals, which can affect bioactivity and chromatographic behavior.
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Minimize Exposure to Light and Air: Store extracts, fractions, and the final purified compound in amber vials under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C or -80°C).
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Use of Antioxidants: Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to solvents during extraction and purification, but be mindful of its potential interference with downstream applications.
-
Solvent Choice for Storage: Dissolve the final compound in a solvent in which it is highly soluble and stable. For some macrocarpals, aggregation has been observed in certain buffered solutions. If aggregation is suspected, consider using techniques like Dynamic Light Scattering (DLS) or Nuclear Magnetic Resonance (NMR) spectroscopy to investigate.
-
pH Control: The stability of phloroglucinols can be pH-dependent. Maintain a slightly acidic pH during purification and storage if stability is an issue.
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4. Purity Assessment Challenges
-
Question: How can I confidently assess the purity of my isolated this compound, especially with the potential for isomeric impurities?
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Answer: Due to the presence of numerous isomers, a single analytical technique may not be sufficient to confirm purity.
-
High-Resolution Analytical HPLC: Use a high-resolution analytical HPLC method with a photodiode array (PDA) detector to check for peak homogeneity. The UV spectra of many macrocarpals are very similar, so this may not be sufficient to distinguish all impurities.
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Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a high-resolution mass spectrometer (e.g., Q-TOF), is a powerful tool to confirm the molecular weight of the isolated compound and to detect any impurities with different mass-to-charge ratios.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.
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Quantitative Data
The following table summarizes the reported yields of various macrocarpals from the leaves of Eucalyptus macrocarpa. While this data is not for this compound from Eucalyptus globulus, it provides a general indication of the relative abundance of different macrocarpals that can be expected from Eucalyptus species.
| Compound | Yield (mg from 2880 g of leaves) |
| Macrocarpal A | 252.5 |
| Macrocarpal B | 51.9 |
| Macrocarpal C | 20.0 |
| Macrocarpal D | 56.8 |
| Macrocarpal E | 14.6 |
| Macrocarpal F | 11.4 |
| Macrocarpal G | 47.3 |
| Data from Yamakoshi et al. (1992) |
Experimental Protocols
General Protocol for the Isolation of Macrocarpals
This protocol is a generalized procedure based on methods reported for the isolation of various macrocarpals. Optimization will be required for the specific purification of this compound.
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Extraction:
-
Air-dried and powdered leaves of Eucalyptus globulus are extracted with 80% acetone at room temperature.
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The acetone extract is concentrated under reduced pressure to yield a crude extract.
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-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with ethyl acetate.
-
The ethyl acetate fraction, which typically contains the macrocarpals, is concentrated.
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-
Silica Gel Column Chromatography:
-
The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.
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The column is eluted with a stepwise or linear gradient of increasing methanol concentration in chloroform.
-
Fractions are collected and monitored by TLC to identify those containing compounds with the characteristic UV absorbance of macrocarpals.
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-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with macrocarpals are further purified by size exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.
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-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Final purification is achieved using preparative RP-HPLC on a C18 column.
-
A typical mobile phase is a gradient of acetonitrile in water with 0.1% formic acid.
-
The gradient program should be optimized to achieve baseline separation of this compound from other isomers. A common starting point could be a linear gradient from 40% to 100% acetonitrile over 30-40 minutes.
-
Detection is typically performed using a UV detector at approximately 275 nm.
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Visualizations
Caption: General workflow for the purification of this compound.
Caption: Logical flow for troubleshooting purification issues.
References
Technical Support Center: Overcoming Solubility Issues with Macrocarpal J in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered when working with Macrocarpal J in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a phloroglucinol sesquiterpene-coupled compound isolated from the leaves of Eucalyptus species such as Eucalyptus globulus.[1] Like many natural products rich in phenolic and terpene moieties, this compound is hydrophobic, leading to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO to minimize the volume of organic solvent added to your aqueous assay medium.
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
The final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), with many protocols recommending 0.1% or lower to avoid cellular toxicity. The tolerance to DMSO can be cell-line specific, so it is crucial to run a vehicle control (media with the same final concentration of DMSO without this compound) to assess its effect on your specific experimental system.
Q4: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. Why is this happening and what can I do?
This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To address this, you can try the following strategies:
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Optimize the Dilution Method: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, perform a serial dilution. A good practice is to first dilute the stock solution in a small volume of serum-free media or buffer, mix gently, and then add this intermediate dilution to your final volume of complete media. This gradual reduction in solvent concentration can help keep the compound in solution.
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Pre-warm the Medium: Pre-warming the aqueous medium to 37°C before adding the this compound stock can sometimes improve solubility.
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Use Solubility Enhancers: Consider the use of excipients that can improve the solubility of hydrophobic compounds. These are detailed in the troubleshooting guide below.
Troubleshooting Guide: this compound Precipitation in Assays
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound.
Problem 1: Immediate Precipitation Upon Dilution
-
Symptom: The solution becomes cloudy or a precipitate forms immediately after adding the this compound stock solution to the aqueous medium.
-
Potential Causes & Solutions:
-
High Final Concentration: The intended final concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Solution: Perform a dose-response experiment to determine the lowest effective concentration. If a high concentration is necessary, consider using solubility enhancers.
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Improper Mixing: Adding the stock solution directly into the bulk medium without adequate mixing can create localized high concentrations, leading to immediate precipitation.
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Solution: Add the this compound stock solution drop-wise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.
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-
Problem 2: Delayed Precipitation During Incubation
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Symptom: The medium is clear initially but becomes cloudy or shows visible precipitates after a period of incubation.
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Potential Causes & Solutions:
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Temperature Shifts: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility.
-
Solution: Pre-warm all components to the incubation temperature before mixing.
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Interaction with Media Components: Salts, proteins (especially in fetal bovine serum - FBS), and other supplements in the media can interact with this compound, leading to the formation of insoluble complexes over time.
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Solution: Consider reducing the serum concentration if your experimental design allows. Alternatively, prepare the this compound-containing medium fresh before each use.
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-
pH Changes During Incubation: Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of pH-sensitive compounds.
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Solution: Ensure your medium is well-buffered for the CO2 concentration in your incubator.
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Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Recommendation | Reference/Note |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [2] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1] |
| Aqueous Solubility | Poor. Empirical determination in your specific assay buffer is recommended. | Inferred from its hydrophobic structure. |
Table 2: Antibacterial Activity of Macrocarpal Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 | [3] |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | |
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | |
| Macrocarpal B | Bacillus subtilis | 0.78 - 3.13 | |
| Macrocarpal I | Candida glabrata | IC50 of 0.75 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and dilute it into an aqueous medium with minimal precipitation.
Materials:
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This compound (solid)
-
100% sterile DMSO
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Sterile, pre-warmed (37°C) cell culture medium or assay buffer
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Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 20 mM):
-
Calculate the mass of this compound needed for your desired stock concentration and volume (Molecular Weight of this compound: 490.6 g/mol ).
-
Aseptically add the calculated mass of this compound to a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Preparation of Final Working Solution (e.g., 20 µM from a 20 mM stock):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, perform an intermediate dilution by adding 2 µL of the 20 mM stock solution to 998 µL of pre-warmed serum-free medium. This creates a 40 µM intermediate solution in 0.2% DMSO. Mix gently by pipetting.
-
Add the required volume of this intermediate solution to your final volume of complete (serum-containing) medium to achieve the desired 20 µM concentration. For example, add 5 mL of the 40 µM intermediate solution to 5 mL of complete medium. The final DMSO concentration will be 0.1%.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells or assay.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
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96-well cell culture plates
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Adherent cells of interest
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Complete cell culture medium (with FBS)
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Serum-free medium
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This compound working solutions (prepared as in Protocol 1)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment:
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Prepare a series of this compound working solutions at 2x the final desired concentrations in complete medium.
-
Remove the old medium from the cells and add 100 µL of the 2x this compound working solutions to the appropriate wells.
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Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the no-treatment control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Troubleshooting Inconsistent Results in Macrocarpal J Bioassays
Welcome to the technical support center for Macrocarpal J bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments, with a focus on troubleshooting inconsistent results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) values for this compound against the same bacterial strain across different experimental runs. What could be the cause?
A1: Inconsistent MIC values for this compound are often linked to its physicochemical properties, particularly its tendency to form aggregates in aqueous solutions. This compound is a phenolic compound, a class of molecules known for self-aggregation, which can lead to variability in bioassay results.[1][2] This aggregation can effectively lower the concentration of the monomeric, active form of the compound, leading to seemingly higher and more variable MICs. Additionally, factors such as minor differences in media preparation, inoculum density, and incubation conditions can contribute to this variability.
Q2: Our dose-response curves for this compound are not following a standard sigmoidal pattern. Why might this be happening?
A2: Non-standard dose-response curves are another strong indicator of compound aggregation.[1] When a compound like this compound aggregates, it can lead to a sharp, non-linear increase in activity within a narrow concentration range, which can distort the typical sigmoidal curve.[3][4] This phenomenon can be misinterpreted as unusual biological activity, but it is often an artifact of the compound's behavior in the assay medium.
Q3: How can we confirm if aggregation of this compound is occurring in our bioassays?
A3: There are several methods to test for aggregation:
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Dynamic Light Scattering (DLS): This is a direct method to detect the presence of aggregates in your this compound solution.
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Addition of a Non-ionic Detergent: Including a small amount (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 in your assay buffer can help prevent or disrupt aggregation. A significant change in the observed bioactivity in the presence of the detergent is a strong indication that aggregation was influencing the results.
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Centrifugation: High-speed centrifugation of your stock solution before use can pellet aggregates, leading to a decrease in the activity of the supernatant if aggregation was the source of false-positive results.
Q4: What practical steps can we take to minimize the impact of potential aggregation and improve the reproducibility of our results?
A4: To enhance the consistency of your this compound bioassays, consider the following:
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Optimize Solvent and Buffer Conditions: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your working dilutions. Pay close attention to the final concentration of the organic solvent in your assay, keeping it constant across all experiments. The pH and ionic strength of the buffer can also influence aggregation.
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Incorporate a Detergent: As a routine measure, consider adding a low concentration of a non-ionic detergent to your assay medium to prevent aggregate formation.
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Standardize Inoculum Preparation: Use a spectrophotometer to standardize your bacterial inoculum to a consistent density (e.g., 0.5 McFarland standard) for every experiment.
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Control Incubation Conditions: Maintain strict control over incubation temperature and duration, as these can affect both bacterial growth and the stability of the compound.
Data Presentation: Antibacterial Activity of Related Macrocarpals
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for Macrocarpals A and B, which are structurally similar to this compound. This data can serve as a reference for expected efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 |
| Bacillus subtilis | 0.78 - 3.13 | |
| Micrococcus luteus | 0.78 - 3.13 | |
| Mycobacterium smegmatis | 0.78 - 3.13 | |
| Macrocarpal A | Staphylococcus aureus FDA209P | 0.4 |
| Bacillus subtilis PCI219 | < 0.2 |
(Data sourced from BenchChem Application Notes)
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent.
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Preparation of this compound Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
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Preparation of Microtiter Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).
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Inoculum Preparation: Culture the test microorganism in the same broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard.
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Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Protocol 2: Assay to Determine Minimum Bactericidal Concentration (MBC)
This assay is performed after the MIC has been determined to assess whether the compound is bacteriostatic or bactericidal.
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Subculturing from MIC Plate: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
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Plating: Spot-plate each aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
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Incubation: Incubate the agar plates at 37°C for 24 hours.
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MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum, indicated by the absence of colonies on the agar plate.
Visualizations
Proposed Antibacterial Mechanism of this compound
The antibacterial action of macrocarpals is believed to be multi-faceted, primarily targeting the bacterial cell membrane and inducing oxidative stress.
Caption: Proposed antimicrobial mechanism of phloroglucinols like this compound.
Troubleshooting Workflow for Inconsistent Bioassay Results
This workflow provides a logical sequence of steps to diagnose and resolve variability in your this compound bioassays.
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregating behavior of phenolic compounds--a source of false bioassay results? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocarpal A | C28H40O6 | CID 454457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of Accuracy of Amorphous Solubility Advantage Calculation by Comparison with Experimental Solubility Measurement in Buffer and Biorelevant Media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Methods for Macrocarpal Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of macrocarpals using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of macrocarpals in a question-and-answer format.
Question: Why am I seeing pressure fluctuations or an unusually high/low system pressure?
Answer: System pressure issues are common in HPLC and can point to several potential causes.[1] High pressure often suggests a blockage, while low pressure may indicate a leak.[1][2]
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High Pressure:
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Cause: Clogged columns, blocked inlet frits, or sample contamination are frequent culprits.[2] Precipitation of salts (e.g., from buffers) can also lead to blockages.[2]
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Solution: Begin by flushing the column with a strong solvent, stronger than your mobile phase. If the pressure remains high, try back-flushing the column. Ensure your samples are filtered through a 0.45 µm syringe filter before injection to prevent particulate buildup. Consider installing a guard column to protect the analytical column.
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Low Pressure or Fluctuations:
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Cause: The most common cause is a leak in the system, often at fittings or pump seals. Air bubbles in the mobile phase or pump are another frequent reason for pressure fluctuations.
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Solution: Systematically check all fittings and connections for leaks, tightening them as needed, but avoid over-tightening. Inspect pump seals for wear and replace them if necessary. To address air bubbles, ensure your mobile phase is thoroughly degassed using an ultrasonic bath or an online degasser. Purging the pump can also help remove trapped air.
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Question: My peaks for macrocarpals are tailing or broadening. What should I do?
Answer: Poor peak shape, such as tailing or broadening, can compromise resolution and quantification. This issue can stem from problems with the column, mobile phase, or sample preparation.
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Column Interactions: Peak tailing can occur due to unwanted interactions between the analyte and active sites on the silica backbone of the column.
-
Solution: Adding a small amount of an acid like formic, acetic, or phosphoric acid to the mobile phase can improve peak symmetry by suppressing the ionization of residual silanol groups. A mobile phase pH of around 3.0 is often effective.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to broadened peaks.
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Solution: Reduce the injection volume or dilute your sample.
-
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Question: The retention time for my macrocarpal peak is shifting between runs. Why is this happening?
Answer: Drifting retention times are a critical issue as they affect the reliability of peak identification. This problem usually points to inconsistencies in the mobile phase or issues with the HPLC system itself.
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Mobile Phase Preparation: Even a 1% variation in the organic solvent concentration in reversed-phase chromatography can alter retention times by 5-15%.
-
Solution: Prepare the mobile phase with high accuracy and consistency using volumetric flasks for precise measurements.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before injection can cause retention time drift, especially in the first few runs of a sequence.
-
Solution: Ensure the column is properly equilibrated for at least 15 minutes or until a stable baseline is achieved before starting your analysis.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, with an approximate 2% decrease in retention for every 1°C increase in temperature.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Flow Rate Inconsistency: Worn pump seals or malfunctioning check valves can lead to an inconsistent flow rate, directly impacting retention times.
-
Solution: Regularly maintain the HPLC pump, including replacing seals as needed and ensuring check valves are clean and functioning correctly.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the development of HPLC methods for macrocarpal separation.
Question: What is a good starting point for developing an HPLC method for macrocarpals?
Answer: A reversed-phase HPLC method is a recommended starting point for separating macrocarpals like Macrocarpal B. Key initial parameters include:
-
Stationary Phase: A C18 or C8 column is generally suitable.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically required to separate macrocarpals from other compounds in complex mixtures like plant extracts.
-
Modifier: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is advised to improve peak shape.
Question: How do I select the appropriate HPLC column?
Answer: Column selection is critical for achieving good separation. The choice depends on the physicochemical properties of the macrocarpals you are analyzing.
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Stationary Phase Chemistry: For macrocarpals, which are generally non-polar to moderately polar, reversed-phase columns like C18 or C8 are the most common choice. C18 columns offer high hydrophobicity, making them suitable for many applications.
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Particle Size: Columns with smaller particles (e.g., 1.8 µm to 3 µm) provide higher efficiency and sharper peaks but generate higher backpressure. Larger particles (e.g., 5 µm) are robust and suitable for routine analysis.
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Column Dimensions: Longer columns generally provide better resolution but result in longer analysis times. Shorter columns are ideal for faster separations.
Question: How do I optimize the mobile phase composition?
Answer: Mobile phase optimization is one of the most powerful ways to control the selectivity and resolution of your separation.
-
Solvent Choice: Acetonitrile and methanol are the most common organic solvents for reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency.
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Gradient Elution: For complex samples containing multiple macrocarpals or other compounds, a gradient elution is often necessary. A typical gradient might start with a lower percentage of organic solvent and gradually increase to a higher percentage. A shallow gradient can significantly improve the resolution of closely eluting compounds.
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pH Control: For ionizable compounds, adjusting the mobile phase pH can dramatically affect retention and peak shape. Using a buffer to maintain a constant pH is crucial for reproducibility.
Experimental Protocols & Data
Example Protocol: HPLC Analysis of Macrocarpal B
This protocol provides a general method for the analytical HPLC of Macrocarpal B. Optimization may be required based on the specific instrument and column used.
1. Materials and Reagents:
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HPLC system with a UV or Diode Array Detector (DAD)
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Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
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HPLC-grade acetonitrile and water
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Formic acid or phosphoric acid
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Degas both mobile phases for 15 minutes in an ultrasonic bath before use.
3. Chromatographic Conditions:
-
Summarized in Table 1.
4. Sample Preparation:
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Dissolve the sample containing macrocarpals in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
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Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is observed.
-
Inject a blank (sample solvent) to check for system contamination.
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Inject the prepared sample.
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Identify the macrocarpal peaks based on their retention times relative to a standard or by using mass spectrometry (MS) data if available.
Data Tables
Table 1: Example Chromatographic Conditions for Macrocarpal B Analysis
| Parameter | Value | Reference |
| Flow Rate | 1.0 mL/min | |
| Column Temperature | 30 °C | |
| Injection Volume | 10 µL | |
| Detection Wavelength | 230 nm and 276 nm |
Table 2: Example Gradient Elution Program for Macrocarpal Separation
| Time (minutes) | % Mobile Phase A (0.1% Acid in Water) | % Mobile Phase B (0.1% Acid in Acetonitrile/Methanol) | Description | Reference |
| 0 - 5 | 30 | 70 | Isocratic Hold | |
| 5 - 35 | 30 → 0 | 70 → 100 | Linear Gradient | |
| 35 - 45 | 0 | 100 | Isocratic Column Wash | |
| 45.1 - 55 | 30 | 70 | Re-equilibration |
Visualizations
Workflow and Logic Diagrams
The following diagrams illustrate key workflows and logical relationships in HPLC method optimization and troubleshooting.
Caption: Workflow for HPLC method development for macrocarpals.
Caption: A decision tree for troubleshooting common HPLC issues.
References
Technical Support Center: Addressing Macrocarpal Aggregate Formation in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of macrocarpal aggregate formation during experiments.
Troubleshooting Guides
Guide 1: My macrocarpal solution appears cloudy or contains visible precipitates.
Visible precipitation is a clear indicator of significant aggregation.[1] This can compromise experimental results by reducing the effective concentration of the monomeric macrocarpal and introducing artifacts.[1] Follow this workflow to diagnose and resolve the issue.
Caption: Workflow for troubleshooting visible macrocarpal precipitation.
Guide 2: I suspect soluble, non-visible aggregates are forming.
Soluble aggregates can be difficult to detect visually but can still significantly impact experimental outcomes.[2] If you observe inconsistent results, loss of activity, or unusual data in techniques like size-exclusion chromatography, consider the possibility of soluble aggregates.
Caption: Logical steps to address suspected soluble macrocarpal aggregates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of macrocarpal aggregation in solution?
A1: Macrocarpal aggregation, much like protein aggregation, can be triggered by a variety of factors that disrupt the stability of the molecule in its monomeric form.[2] Key causes include:
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High Concentrations: Increased concentrations of macrocarpals can promote self-association.[3]
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pH and Isoelectric Point (pI): When the pH of the solution is close to the macrocarpal's pI, its net charge is minimal, reducing electrostatic repulsion and favoring aggregation.
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Temperature: Elevated temperatures can induce conformational changes that expose hydrophobic regions, leading to aggregation. Conversely, freezing and thawing can also cause aggregation if not performed correctly with cryoprotectants.
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Ionic Strength: The salt concentration of the buffer affects electrostatic interactions. Both too low and too high ionic strengths can sometimes promote aggregation, depending on the specific macrocarpal.
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Mechanical Stress: Agitation, sonication, and filtration can introduce mechanical stress that may lead to aggregation.
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Solvent Effects: The choice of solvent can influence solubility. For instance, macrocarpal C has shown a tendency to form aggregates in 10% DMSO.
Q2: How can I prevent macrocarpal aggregation during my experiments?
A2: Preventing aggregation involves carefully controlling the solution environment. Consider the following strategies:
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Maintain Low Concentration: When possible, work with lower concentrations of your macrocarpal.
-
Optimize Buffer pH: Adjust the buffer pH to be at least one unit away from the macrocarpal's pI.
-
Control Temperature: Perform experiments at optimal temperatures and, for storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Adjust Ionic Strength: Experiment with different salt concentrations to find the optimal level for stability.
-
Use Stabilizing Excipients: Additives can significantly enhance stability. Refer to the table below for common excipients.
Q3: What are excipients, and how do they prevent aggregation?
A3: Excipients are additives included in a formulation to stabilize the main component. They work through various mechanisms to prevent aggregation.
Caption: Mechanisms by which excipients stabilize macrocarpals.
Q4: How does the choice of buffer affect macrocarpal stability?
A4: The buffer system is critical for maintaining pH, but the buffer species itself can also directly influence stability. Buffer ions can interact with the surface of molecules, modulating their electrostatic stability. For instance, citrate buffers have been observed to increase aggregation propensity for some proteins compared to acetate buffers at the same pH. It is advisable to screen different buffer systems (e.g., phosphate, HEPES, MOPS, Tris) to identify the one that provides optimal stability for your specific macrocarpal.
Data Presentation
Table 1: Common Stabilizing Excipients for Preventing Aggregation
| Excipient Category | Examples | Typical Concentration Range | Primary Mechanism of Action |
| Amino Acids | L-Arginine, L-Glutamate | 50 mM - 2 M | Suppress aggregation by binding to charged and hydrophobic patches on the protein surface. |
| Sugars/Polyols | Glycerol, Sucrose, Trehalose, Sorbitol | 10-50% (v/v) for Glycerol, 5-10% (w/v) for sugars | Stabilize the native structure through preferential hydration and increase solution viscosity. |
| Reducing Agents | Dithiothreitol (DTT), TCEP | 1-10 mM | Prevent the formation of intermolecular disulfide bonds by keeping cysteine residues in a reduced state. |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.05-1% (v/v) | Solubilize aggregates by interacting with hydrophobic surfaces. |
| Salts | NaCl, KCl | 50-500 mM | Modulate electrostatic interactions to prevent charge-based aggregation. |
Experimental Protocols
Protocol 1: Characterization of Aggregates using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.
Methodology:
-
Sample Preparation:
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Filter your macrocarpal solution through a low-protein-binding 0.22 µm filter to remove dust and large, extraneous particles.
-
Use the same buffer for dilution as the one the macrocarpal is in to avoid changes in solution conditions.
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Ensure the sample is at thermal equilibrium with the instrument before measurement.
-
-
Instrument Setup:
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Set the laser wavelength and scattering angle as per the instrument's specifications.
-
Input the viscosity and refractive index of the solvent at the experimental temperature.
-
-
Data Acquisition:
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Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
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Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and polydispersity index (PDI).
-
-
Interpretation:
-
A monomodal peak with a low PDI (<0.2) indicates a homogenous, non-aggregated sample.
-
The presence of larger species (a second peak at a larger size) or a high PDI (>0.3) suggests the presence of aggregates.
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Protocol 2: Detection of Soluble Aggregates by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size. Aggregates, being larger than monomers, will elute earlier from the column.
Methodology:
-
Column and Mobile Phase Selection:
-
Choose a column with a fractionation range appropriate for the expected sizes of your macrocarpal monomer and potential aggregates.
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The mobile phase should be a buffer in which your macrocarpal is known to be stable to prevent on-column aggregation.
-
-
Sample Preparation:
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Filter the sample through a 0.22 µm syringe filter.
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Ensure the sample concentration is within the linear detection range of the instrument.
-
-
Chromatographic Run:
-
Equilibrate the column thoroughly with the mobile phase.
-
Inject a known concentration of your macrocarpal sample.
-
Monitor the elution profile using UV absorbance (e.g., at 280 nm).
-
-
Data Analysis:
-
A properly folded, non-aggregated macrocarpal should elute as a single, sharp peak at a volume corresponding to its molecular weight.
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The presence of earlier eluting peaks, especially in or near the void volume, indicates the presence of soluble aggregates. The area under these peaks can be used to quantify the percentage of aggregation.
-
References
minimizing degradation of Macrocarpal J during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Macrocarpal J during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
For long-term storage of this compound in its solid form, it is recommended to store it at -20°C in a tightly sealed container to protect it from moisture and light. If this compound is dissolved in a solvent, it is best to store the solution at -80°C for storage up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.
Q2: What are the primary factors that can cause this compound to degrade?
The primary factors that can lead to the degradation of this compound are exposure to inappropriate temperatures, pH, light, and oxygen. As a molecule containing both phloroglucinol and sesquiterpene moieties, it is susceptible to both oxidative and hydrolytic degradation. Phloroglucinol derivatives are known to be unstable and prone to spontaneous oxidation.[2][3] Sesquiterpene lactones, a related class of compounds, have shown instability at neutral to alkaline pH and at elevated temperatures.[1][4]
Q3: How can I tell if my this compound sample has degraded?
Degradation of your this compound sample may be indicated by a change in its physical appearance, such as a color change from its typical light brown to yellow solid form. However, the most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the intact this compound and the appearance of new peaks corresponding to degradation products.
Q4: Are there any known degradation products of this compound?
While specific degradation products of this compound have not been extensively documented in publicly available literature, based on the degradation of its constituent phloroglucinol and sesquiterpene parts, potential degradation products could arise from oxidation of the phloroglucinol ring and hydrolysis or rearrangement of the sesquiterpene chain.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment. | Degradation of this compound in the experimental buffer or medium. | Check the pH and temperature of your experimental conditions. Sesquiterpene lactones can be unstable at pH 7.4 and 37°C. Consider performing control experiments to assess the stability of this compound under your specific assay conditions. |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of the sample during storage or sample preparation. | Review your storage conditions to ensure they align with the recommendations (-20°C for solid, -80°C for solutions). Protect the sample from light and minimize its exposure to ambient temperatures during handling. Use fresh solvents for sample preparation. |
| Inconsistent results between experimental replicates. | Inconsistent handling and storage of this compound aliquots. | Ensure that all aliquots are stored under identical conditions and are brought to the experimental temperature in a consistent manner. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Precipitation of this compound from solution. | Poor solubility or degradation leading to less soluble products. | Confirm the solubility of this compound in your chosen solvent. If precipitation occurs after storage, it may be a sign of degradation. Analyze the supernatant and the precipitate (if possible) by HPLC to check for degradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
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HPLC-grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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HPLC system with UV or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound in an oven at 60°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and alkaline samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an appropriate HPLC method (see Protocol 2).
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation of this compound under each condition.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is often a good starting point for complex natural products.
-
Detection Wavelength: Determine the optimal UV detection wavelength by running a UV scan of this compound.
-
Optimization: Optimize the gradient, flow rate, and column temperature to achieve good resolution between the this compound peak and any degradation product peaks observed in the forced degradation study. An MS detector can be invaluable for peak tracking and identification.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products, impurities, and excipients. This is typically done by analyzing the stressed samples from the forced degradation study.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
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Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Protection |
| Solid | -20°C | Long-term | Tightly sealed | Moisture and Light |
| In Solvent | -80°C | Up to 6 months | Tightly sealed vials (aliquoted) | Moisture and Light |
| In Solvent | -20°C | Up to 1 month | Tightly sealed vials (aliquoted) | Moisture and Light |
Table 2: Hypothetical Data from a Forced Degradation Study of this compound
| Stress Condition | Duration (hours) | Temperature | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl | 24 | 60°C | 15% | 2 |
| 0.1 M NaOH | 24 | 60°C | 45% | 4 |
| 3% H₂O₂ | 24 | Room Temp | 25% | 3 |
| Thermal (Solid) | 48 | 60°C | 5% | 1 |
| Thermal (Solution) | 24 | 60°C | 10% | 2 |
| Photolytic | 24 | ICH Standard | 8% | 1 |
Note: This is hypothetical data and actual results may vary.
Visualizations
Caption: Proposed Degradation Pathways for this compound.
Caption: Experimental Workflow for this compound Stability Assessment.
References
- 1. Thieme E-Books & E-Journals - [thieme-connect.com]
- 2. The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
refining experimental conditions for Macrocarpal J mechanism of action studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine experimental conditions for studying the mechanism of action of Macrocarpal J.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a phloroglucinol sesquiterpene-coupled compound isolated from the leaves of Eucalyptus globulus.[1] Published research on this compound is limited; however, it has been reported to possess antibacterial activity against oral pathogenic microorganisms and to inhibit glucosyltransferase activity. Related macrocarpal compounds have demonstrated a broader range of biological activities, including antifungal and anticancer effects, suggesting that this compound may have similar properties worth investigating.
Q2: I am not seeing any antibacterial effect of this compound in my assay. What are the possible reasons?
Several factors could contribute to a lack of observed antibacterial activity:
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Compound Solubility: this compound may have poor solubility in your culture medium. Ensure the compound is fully dissolved. You may need to use a solvent like DMSO and ensure the final concentration in your assay does not exceed a level that is toxic to the bacteria (typically <1%).
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Bacterial Strain: The antibacterial activity of this compound may be specific to certain bacterial strains. The initial report specifies activity against oral pathogens. Consider testing against a broader panel of Gram-positive and Gram-negative bacteria.
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Assay Conditions: The chosen assay (e.g., broth microdilution, disk diffusion) may not be sensitive enough. Optimize incubation time, temperature, and the initial bacterial inoculum.
-
Compound Stability: this compound may be unstable under your experimental conditions (e.g., light, temperature, pH of the medium).
Q3: How can I investigate if this compound induces apoptosis in cancer cells?
To determine if this compound induces apoptosis, you can perform a series of assays:
-
Cell Viability Assays (e.g., MTT, MTS): First, establish the cytotoxic concentration range of this compound on your cancer cell line of interest.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a standard method to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using colorimetric, fluorometric, or luminescence-based assays.
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Western Blot Analysis: Probe for the cleavage of PARP and the activation of caspases (e.g., cleaved caspase-3, -8, -9) to confirm the apoptotic signaling cascade.
Q4: What are the potential molecular targets of this compound in cancer cells?
Based on the activity of related compounds like Macrocarpal I, potential molecular targets of this compound in cancer cells could include:
-
Protein Kinases: Many cellular processes, including proliferation and survival, are regulated by kinases. Kinase activity assays can screen for inhibitory effects of this compound on a panel of relevant kinases.
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Cytoskeleton Components: Disruption of the actin cytoskeleton can inhibit cancer cell proliferation and migration. Immunofluorescence staining for F-actin can visualize changes in cytoskeletal organization.
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DNA and associated enzymes: Some natural products interfere with DNA replication and repair. Assays for DNA damage (e.g., comet assay) could be informative.
Troubleshooting Guides
Antibacterial Susceptibility Testing
Issue: High variability in Minimum Inhibitory Concentration (MIC) values for this compound.
| Possible Cause | Troubleshooting Step |
| Inconsistent inoculum size | Standardize the bacterial inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). |
| Poor compound solubility | Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and perform serial dilutions. Ensure the final solvent concentration is consistent and non-toxic across all wells. |
| Compound binding to plasticware | Use low-binding microplates. |
| Inadequate incubation time | Ensure incubation is long enough for visible growth in the positive control wells, typically 18-24 hours for most bacteria. |
Cell Cycle Analysis by Flow Cytometry
Issue: Poor resolution of G1, S, and G2/M peaks after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell clumping | Filter the cell suspension through a 40 µm cell strainer before staining. Add 2 mM EDTA to the wash buffer to reduce cell-cell adhesion. |
| Inappropriate cell fixation | Use cold 70% ethanol and add it dropwise to the cell pellet while vortexing gently to prevent clumping. |
| Incorrect staining procedure | Ensure RNase A is active to prevent staining of double-stranded RNA. Protect propidium iodide (PI) staining solution from light and analyze samples promptly. |
| Debris and dead cells | Gate out debris and doublets during flow cytometry analysis based on forward and side scatter properties. |
Kinase Inhibition Assays
Issue: High background signal in a luminescence-based kinase assay.
| Possible Cause | Troubleshooting Step |
| ATP concentration too high | Optimize the ATP concentration. It should be at or near the Km for the specific kinase to be sensitive to competitive inhibitors. |
| Assay buffer interference | Some buffer components can interfere with the luciferase reaction. Use the buffer system recommended by the assay kit manufacturer. |
| Compound autofluorescence/luminescence | Run a control with this compound in the absence of the kinase or substrate to measure its intrinsic signal and subtract it from the experimental values. |
| Non-specific inhibition | Perform counter-screens with related enzymes or use an inactive mutant of the target kinase to rule out non-specific effects. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Preparation of this compound: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Bacterial Inoculum: Culture bacteria overnight in Mueller-Hinton Broth (MHB). Dilute the culture to a 0.5 McFarland standard and then further dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Assay Plate Preparation: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
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Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to model the cell cycle distribution.[2][3][4][5]
In Vitro Kinase Activity Assay (Luminescence-based)
-
Reagent Preparation: Prepare the kinase reaction buffer, kinase, substrate, and ATP solution according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).
-
Compound Dilution: Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Kinase Reaction: In a white 96-well plate, add the kinase, substrate, and this compound dilutions. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C) for a specified period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP.
-
Luminescence Measurement: Add the kinase detection reagent to catalyze a luciferase reaction that generates a luminescent signal proportional to the amount of ATP, and thus inversely proportional to the kinase activity. Read the luminescence on a plate reader.
Data Presentation
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.
(Note: These are example values and should be experimentally determined.)
| Bacterial Strain | Type | MIC (µg/mL) |
| Streptococcus mutans | Gram-positive | 8 |
| Staphylococcus aureus | Gram-positive | 16 |
| Escherichia coli | Gram-negative | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
Table 2: Example IC₅₀ values of this compound on different cancer cell lines.
(Note: These are example values and should be experimentally determined.)
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | 12.5 |
| A549 | Lung Cancer | 25.2 |
| HCT116 | Colon Cancer | 18.7 |
| HeLa | Cervical Cancer | 21.4 |
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eucalyptus extracts. This guide provides targeted troubleshooting advice and detailed protocols to address the common challenge of interference from related compounds during extraction, purification, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the major classes of compounds in Eucalyptus extracts that can cause interference?
A: Eucalyptus extracts are complex mixtures containing several classes of bioactive and structurally related compounds. The primary groups that can interfere with one another during analysis and purification include:
-
Terpenoids: This is the most abundant class, dominated by monoterpenes and their oxides like 1,8-cineole (eucalyptol) , α-pinene, limonene, p-cymene, and sesquiterpenes such as globulol and aromadendrene. Their similar volatility and polarity make chromatographic separation challenging.[1][2]
-
Phenolic Compounds: This group includes phenolic acids (e.g., gallic acid, ellagic acid) and flavonoids.[1][3] These compounds can interfere with bioassays, particularly antioxidant assays.[4]
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Flavonoids: A subclass of phenolics, including compounds like rutin and quercetin, which may co-extract with other polar molecules.
-
Tannins: These are high molecular weight polyphenols that can be present in crude extracts.
-
Triterpenic Acids: Lipophilic compounds such as ursolic and oleanolic acids are also present and may require specific extraction and derivatization techniques for analysis.
Q2: How does the choice of extraction solvent affect the profile of co-extracted interfering compounds?
A: The choice of solvent is critical as it dictates the polarity and type of compounds that will be solubilized. Using a solvent gradient is a key strategy to minimize interference.
-
Non-polar solvents (e.g., n-hexane, petroleum ether): These are highly effective for extracting lipophilic compounds, primarily the essential oils (monoterpenes and sesquiterpenes). Using a pre-extraction step with a non-polar solvent can effectively remove these volatile compounds, which often interfere with the analysis of more polar targets.
-
Mid-polar solvents (e.g., ethyl acetate, dichloromethane): These solvents will extract a broad range of compounds, including less polar flavonoids and some terpenoids.
-
Polar solvents (e.g., ethanol, methanol, water, or their mixtures): These are used to extract polar compounds like phenolic acids, glycosylated flavonoids, and tannins. Studies have shown that ethanol/water mixtures are highly efficient for extracting phenolics, with the optimal ratio depending on the specific target compounds. For instance, polar solvents like ethanol and methanol generally give higher yields of phenolic compounds compared to non-polar ones.
Q3: What are the most common analytical challenges when dealing with Eucalyptus extracts?
A: The primary analytical challenges stem from the chemical complexity of the extracts:
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Co-elution in Chromatography: Due to the structural similarity of many isomers and related compounds (especially monoterpenes), peaks frequently overlap in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This makes accurate quantification difficult.
-
Matrix Effects in Mass Spectrometry (MS): Co-eluting, non-target compounds can suppress or enhance the ionization of the target analyte in the MS source, leading to inaccurate quantification. Proper sample cleanup is the most effective way to mitigate this.
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Interference in Bioassays: Non-phenolic reducing compounds can interfere with common antioxidant assays like the Folin-Ciocalteu assay, leading to an overestimation of the total phenolic content.
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Thermal Degradation: Some compounds in Eucalyptus are thermally labile and may degrade in a hot GC injection port, requiring derivatization or the use of a less aggressive analytical method like HPLC.
Troubleshooting Guide
Q: My 1,8-cineole peak in GC-MS is showing co-elution with another monoterpene. How can I improve separation?
A: This is a classic problem due to the presence of numerous isomeric monoterpenes. Here are several strategies to resolve co-eluting peaks:
-
1. Optimize GC Method:
-
Modify Temperature Program: Decrease the initial column temperature and use a slower temperature ramp rate (e.g., 2-5°C/min). This increases the interaction time of the analytes with the stationary phase, improving separation.
-
Check Carrier Gas Flow: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimal for your column dimensions. A suboptimal flow can decrease column efficiency.
-
Select a Different Column: If optimization fails, switch to a column with a different stationary phase. A more polar column (e.g., a wax column like one coated with macrogol 20 000) can provide different selectivity for terpenes compared to a standard non-polar (HP-5ms) column.
-
-
2. Pre-purify the Extract:
-
Fractional Distillation: If you have a sufficient quantity of essential oil, vacuum fractional distillation is a highly effective method to enrich the 1,8-cineole content. By carefully controlling the pressure and reflux ratio, you can separate fractions based on boiling points, significantly reducing the concentration of interfering terpenes before GC analysis.
-
-
3. Use Derivatization (for certain compounds):
-
While not typically required for volatile monoterpenes like 1,8-cineole, derivatization is crucial for less volatile compounds like triterpenes or sterols that might be present. This process replaces active hydrogens with a group like trimethylsilyl (TMS), which increases volatility and can improve chromatographic separation.
-
Q: My total phenolic content (TPC) results from the Folin-Ciocalteu assay seem artificially high. Could non-target compounds be interfering?
A: Yes, this is a known issue. The Folin-Ciocalteu reagent is not specific to phenolic compounds; it reacts with any reducing substance.
-
1. Identify Potential Interferences:
-
Common interfering agents in plant extracts include ascorbic acid (Vitamin C), reducing sugars, and certain amino acids.
-
-
2. Remove Interfering Compounds:
-
Solid-Phase Extraction (SPE): Use a Solid-Phase Extraction cartridge to clean up the sample. Different SPE phases can selectively retain certain classes of compounds while allowing others to pass through.
-
Polyvinylpolypyrrolidone (PVPP) Treatment: PVPP has a high affinity for polyphenols and can be used to selectively remove them from an extract. By comparing the assay results before and after PVPP treatment, you can confirm whether the activity is due to phenolics. The procedure involves packing PVPP into a column (a syringe can be used), passing the extract through, and collecting the filtrate for analysis.
-
Q: I am trying to isolate polar flavonoids, but the extract is oily and difficult to work with. What should I do?
A: The oily residue is the essential oil fraction, which is co-extracted by moderately polar solvents like ethanol. To resolve this, you need to separate the lipophilic (oily) and polar fractions.
-
1. Sequential Extraction:
-
Perform a sequential extraction based on polarity. First, extract the dried, powdered plant material with a non-polar solvent like n-hexane . This will remove the majority of the essential oils and waxes. Discard this hexane fraction (or save it for separate analysis).
-
Then, air-dry the plant residue to remove any remaining hexane and subsequently extract it with a more polar solvent like an ethanol/water mixture (e.g., 70% ethanol) to isolate the flavonoids and other polar phenolics.
-
-
2. Liquid-Liquid Partitioning:
-
If you already have a crude extract (e.g., from methanol), you can dissolve it in a biphasic solvent system like chloroform/methanol/water. The different classes of compounds will partition between the layers based on their polarity, allowing for a rough separation of the oily components from the polar flavonoids.
-
Data Summaries & Experimental Protocols
Data Summaries
Table 1: Effect of Extraction Solvent Polarity on Macrocarpal Yield from Eucalyptus
This table demonstrates how increasing the concentration of ethanol in an aqueous solution significantly impacts the extraction efficiency of specific macrocarpal compounds.
| Extraction Solvent | Macrocarpal A (mg/g) | Macrocarpal B (mg/g) | Macrocarpal C (mg/g) |
| Water | 0.000 | 0.000 | 0.000 |
| 10% Ethanol (aq) | 0.023 | 0.000 | 0.000 |
| 30% Ethanol (aq) | 2.882 | 2.436 | 2.008 |
| 50% Ethanol (aq) | 7.231 | 5.189 | 6.883 |
| 80% Ethanol (aq) | 6.750 | 5.400 | 12.655 |
| 100% Ethanol | 8.420 | 6.640 | 15.430 |
| (Data sourced from patent EP2286678A1) |
Table 2: Comparison of Major Compounds in Eucalyptus camaldulensis Essential Oil by Extraction Method
This table shows the difference in yield and composition of major potentially interfering monoterpenes when using two different extraction techniques.
| Extraction Method | Yield (%) | Eucalyptol (1,8-Cineole) (%) | α-Pinene (%) |
| Hydro-distillation (HD) | 1.32% | 30.43% | 10.35% |
| Supercritical Fluid Extraction (SFE) | 0.52% | 31.10% | 11.02% |
| (Data sourced from Khan et al., 2021) |
Experimental Protocols
Protocol 1: Pre-extraction to Remove Lipophilic Interferences
This protocol is designed to remove essential oils and other non-polar compounds prior to extracting polar target analytes like flavonoids and phenolic acids.
Objective: To obtain a defatted plant material suitable for polar solvent extraction.
Materials:
-
Dried, powdered Eucalyptus leaves
-
n-Hexane
-
Erlenmeyer flask
-
Stir plate and magnetic stir bar
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Fume hood
Procedure:
-
Weigh 50 g of dried, powdered Eucalyptus leaves and place them into a 500 mL Erlenmeyer flask.
-
Add 250 mL of n-hexane to the flask. This creates a 5:1 solvent-to-solid ratio.
-
Place the flask on a stir plate inside a fume hood and stir at room temperature for 24 hours.
-
After 24 hours, filter the mixture using a Büchner funnel to separate the plant material from the n-hexane extract.
-
Collect the plant material (residue). The n-hexane filtrate contains the lipophilic compounds (essential oils, waxes) and can be discarded or saved for other analyses.
-
Spread the plant residue on a tray in the fume hood and let it air-dry completely to ensure all residual n-hexane has evaporated.
-
The resulting defatted plant material is now ready for extraction with a polar solvent (e.g., methanol, ethanol/water) to target flavonoids or phenolic acids.
Protocol 2: Fractionation of Crude Extract by Silica Gel Column Chromatography
This protocol provides a basic method for separating a crude extract into fractions of differing polarity, which helps isolate compounds and reduce interference in subsequent analyses.
Objective: To separate a complex crude extract into simpler fractions.
Materials:
-
Crude Eucalyptus extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Collection tubes or flasks
-
Cotton or glass wool
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack evenly under gravity, tapping the column gently to remove air bubbles. Add a thin layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., 100% hexane).
-
Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent (100% hexane). Collect the eluent in fractions (e.g., 10-20 mL per tube).
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. For example:
-
95:5 Hexane:Ethyl Acetate
-
90:10 Hexane:Ethyl Acetate
-
80:20 Hexane:Ethyl Acetate
-
50:50 Hexane:Ethyl Acetate
-
100% Ethyl Acetate
-
-
Collect fractions continuously throughout the elution process.
-
-
Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or another appropriate analytical method to identify which fractions contain the compound(s) of interest.
-
Combine fractions that show a similar profile and contain the target compound(s).
-
Evaporate the solvent from the combined fractions to yield the purified sample.
-
Visual Guides
Caption: General workflow for isolating polar compounds, incorporating a pre-extraction step to remove interfering lipophilic substances.
References
- 1. Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Characterization of phenolic components in polar extracts of Eucalyptus globulus Labill. bark by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Isolation of Macrocarpal J
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the isolation of Macrocarpal J for further studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a natural product belonging to the phloroglucinol-sesquiterpene conjugate family. It is isolated from the leaves and branches of Eucalyptus species, with Eucalyptus globulus being a commonly cited source.[] Like other macrocarpals, it consists of a phloroglucinol core linked to a sesquiterpene moiety.
Q2: What are the main challenges in scaling up the isolation of this compound?
The primary challenges include:
-
Low abundance: this compound is often present in small quantities within the complex mixture of secondary metabolites in Eucalyptus extracts.
-
Co-extraction of impurities: The amphipathic nature of macrocarpals can lead to the co-extraction of a wide range of impurities, including highly abundant essential oils, which can interfere with purification steps.
-
Structural similarity to other macrocarpals: The presence of numerous structurally related macrocarpals (A, B, C, etc.) can make the selective isolation of this compound challenging, often requiring multiple chromatographic steps.
-
Scalability of purification techniques: Transitioning from laboratory-scale purification methods (e.g., analytical HPLC) to larger-scale preparative chromatography requires significant process development and optimization.
Q3: Are there any critical pre-extraction steps to improve the yield of macrocarpals?
Yes, a crucial pre-extraction step is the removal of essential oils. A patented method suggests that a preliminary extraction with a non-polar solvent, such as n-hexane, can significantly improve the yield of macrocarpals. This is because it minimizes the interference of these abundant lipophilic compounds in subsequent extraction and purification steps.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of crude extract | Inefficient initial extraction. | - Ensure the plant material is finely ground to increase surface area. - Optimize the solvent-to-solid ratio and extraction time. - Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency. |
| Dark, oily crude extract | High content of essential oils and pigments. | - Implement a pre-extraction step with n-hexane to remove essential oils before the main extraction. - Consider a charcoal treatment of the crude extract to remove pigments, but be aware that this may also adsorb some of the target compound. |
| Poor separation in column chromatography | - Inappropriate stationary or mobile phase. - Column overloading. | - Perform small-scale trial separations (e.g., TLC) to optimize the solvent system. - Ensure the sample load is appropriate for the column size. A general rule is 1:20 to 1:100 sample-to-adsorbent ratio. - Consider using a different stationary phase, such as Sephadex LH-20, which separates based on molecular size and polarity. |
| Co-elution of this compound with other macrocarpals | Similar polarity and retention times of macrocarpal analogues. | - Employ multi-step chromatographic purification. Start with a broader separation technique like silica gel column chromatography, followed by a higher resolution method like preparative HPLC. - For HPLC, experiment with different column chemistries (e.g., C18, phenyl-hexyl) and optimize the gradient elution profile. |
| Degradation of this compound during isolation | Exposure to harsh conditions (e.g., high temperatures, strong acids/bases). | - Avoid excessive heat during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperature. - Use neutral pH conditions whenever possible. |
Quantitative Data
Table 1: Reported Yields of Macrocarpals from Eucalyptus macrocarpa
| Compound | Yield (mg) from 2880 g of leaves |
| Macrocarpal A | 252.5 |
| Macrocarpal B | 51.9 |
| Macrocarpal C | 20.0 |
| Macrocarpal D | 56.8 |
| Macrocarpal E | 14.6 |
| Macrocarpal F | 11.4 |
| Macrocarpal G | 47.3 |
Data is illustrative and will vary based on the plant material and extraction methodology.
Table 2: Biological Activity of Representative Macrocarpals
| Compound | Activity | Assay | Result |
| Macrocarpal A | DPP-4 Inhibition | In vitro enzyme assay | ~30% inhibition at 500 µM[2] |
| Macrocarpal B | DPP-4 Inhibition | In vitro enzyme assay | ~30% inhibition at 500 µM[2] |
| Macrocarpal C | DPP-4 Inhibition | In vitro enzyme assay | ~90% inhibition at 50 µM[2] |
| Macrocarpal C | Antifungal | MIC against T. mentagrophytes | 1.95 µg/mL[3] |
| Macrocarpal B | Antibacterial | Cytotoxicity against A549 cells | IC50 < 10 µM |
Experimental Protocols
Protocol 1: Scalable Laboratory Isolation of this compound
This protocol is a generalized procedure for the isolation of macrocarpals and can be adapted and scaled for this compound.
1. Pre-extraction: Removal of Essential Oils a. Air-dry fresh Eucalyptus globulus leaves and grind them into a coarse powder. b. Macerate the powdered leaves in n-hexane (1:5 w/v) at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction. d. Air-dry the plant residue to remove any remaining n-hexane.
2. Main Extraction a. Submerge the essential oil-free residue in 95% ethanol (1:10 w/v). b. Perform extraction under reflux for 1-2 hours. Repeat this step twice. c. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Liquid-Liquid Partitioning a. Dissolve the crude extract in a mixture of chloroform, methanol, and water (e.g., in a 4:1:5 v/v ratio). b. Allow the layers to separate and collect the organic phase, which will contain the macrocarpals. c. Concentrate the organic phase to yield a partitioned extract.
4. Column Chromatography (Silica Gel) a. Prepare a silica gel column with a suitable non-polar solvent (e.g., hexane). b. Dissolve the partitioned extract in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a stepwise gradient of increasing polarity, for example, using a hexane-ethyl acetate solvent system. d. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
5. Further Purification (Sephadex LH-20 and Preparative HPLC) a. Pool the fractions enriched with this compound and concentrate them. b. Further purify the enriched fraction using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size. c. The final purification step should be performed using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable gradient of water and acetonitrile or methanol.
Protocol 2: DPP-4 Inhibition Assay
This protocol can be used to assess the biological activity of the isolated this compound.
1. Reagents and Materials
- Human Dipeptidyl Peptidase 4 (DPP-4) enzyme
- DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide)
- Tris-HCl buffer (pH 8.0)
- Isolated this compound
- Positive control (e.g., Sitagliptin)
- 96-well microplate
- Microplate reader
2. Procedure a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the Tris-HCl buffer, DPP-4 enzyme, and different concentrations of this compound or the positive control. c. Pre-incubate the mixture at 37°C for 10 minutes. d. Initiate the reaction by adding the DPP-4 substrate. e. Incubate the plate at 37°C for 30-60 minutes. f. Measure the absorbance at the appropriate wavelength for the chromogenic product. g. Calculate the percentage of inhibition for each concentration of this compound.
Visualizations
Experimental Workflow
Caption: Scalable isolation workflow for this compound.
Signaling Pathways
As this compound is a phloroglucinol derivative, it is likely to affect signaling pathways similar to other compounds in this class. The following diagrams illustrate potential pathways involved in the biological activity of this compound.
Apoptosis Signaling Pathway
Caption: Potential apoptosis induction pathways by this compound.
PI3K/Akt/mTOR Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
- 2. Macrocarpal C isolated from Eucalyptus globulus inhibits dipeptidyl peptidase 4 in an aggregated form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal mode of action of macrocarpal C extracted from Eucalyptus globulus Labill (Lan An) towards the dermatophyte Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Macrocarpal H, I, and J: Unveiling the Therapeutic Potential of Eucalyptus-Derived Compounds
For Researchers, Scientists, and Drug Development Professionals
Macrocarpals, a class of phloroglucinol-sesquiterpene adducts isolated from Eucalyptus species, have garnered significant interest for their diverse biological activities. Among these, Macrocarpals H, I, and J, first isolated from the leaves of Eucalyptus globulus, have demonstrated notable potential as antibacterial and enzyme-inhibiting agents.[1][2][3] This guide provides a comparative analysis of these three compounds, summarizing their known biological effects, proposing mechanisms of action based on related compounds, and detailing relevant experimental protocols to facilitate further research and development.
Biological Activity: A Head-to-Head Comparison
While the seminal study on Macrocarpals H, I, and J presented a range of antibacterial activity, specific quantitative data for a direct comparison remains limited in publicly accessible literature. The available information indicates that these compounds exhibit potent inhibitory effects against a panel of oral pathogenic microorganisms.
Table 1: Antibacterial Activity of Macrocarpals H, I, and J against Oral Pathogens
| Compound | Target Microorganism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Macrocarpal H | Oral Pathogenic Microorganisms | 0.20 - 6.25 | [1][2] |
| Macrocarpal I | Oral Pathogenic Microorganisms | 0.20 - 6.25 | |
| Macrocarpal J | Oral Pathogenic Microorganisms | 0.20 - 6.25 | |
| Note: The reported MIC range is for a group of compounds including Macrocarpals H, I, and J. Specific individual values are not available in the cited abstract. |
In addition to their antibacterial properties, Macrocarpals H, I, and J were also reported to inhibit the activity of glucosyltransferase. This enzyme is crucial for oral bacteria, such as Streptococcus mutans, to produce adhesive glucans, which are key components of dental plaque. Inhibition of this enzyme represents a promising strategy for preventing dental caries.
Table 2: Glucosyltransferase Inhibition by Macrocarpals H, I, and J
| Compound | Enzyme Source | Inhibition Data | Reference |
| Macrocarpal H | Not Specified | Inhibition noted | |
| Macrocarpal I | Not Specified | Inhibition noted | |
| This compound | Not Specified | Inhibition noted | |
| Note: The original publication abstract notes the inhibitory activity but does not provide specific IC50 values or percentage of inhibition. |
Proposed Mechanism of Action: Insights from Related Compounds
The precise signaling pathways modulated by Macrocarpals H, I, and J have not been elucidated. However, based on studies of other macrocarpals and related phloroglucinol derivatives, a multi-targeted mechanism of action can be postulated. The primary modes of action are believed to involve the disruption of the bacterial cell membrane and the inhibition of key bacterial enzymes.
Figure 1. Postulated antibacterial mechanism of Macrocarpals.
Experimental Protocols
To facilitate further investigation and validation of the biological activities of Macrocarpals H, I, and J, detailed experimental protocols for key assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Figure 2. Workflow for MIC determination.
Methodology:
-
Preparation of Macrocarpal Stock Solution: Dissolve the Macrocarpal compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism from a fresh culture, adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the Macrocarpal that completely inhibits visible growth of the microorganism, as observed by the absence of turbidity.
Glucosyltransferase (GTF) Inhibition Assay
This assay measures the ability of the Macrocarpals to inhibit the activity of glucosyltransferase, which is crucial for the synthesis of extracellular polysaccharides by oral bacteria.
Figure 3. Workflow for GTF inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: Prepare a solution containing purified glucosyltransferase enzyme in a suitable buffer. The substrate, sucrose, is also added to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of the Macrocarpal compounds to the reaction mixture. A control with no inhibitor should be included.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the donor substrate, UDP-glucose.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a defined period.
-
Quantification of Glucan Synthesis: The amount of insoluble glucan produced is quantified. This can be done by measuring the turbidity of the solution or by using a colorimetric method such as the phenol-sulfuric acid method after separating the insoluble glucan.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the amount of glucan produced in the presence of the Macrocarpal to that of the control.
Conclusion and Future Directions
Macrocarpals H, I, and J represent promising natural products with potential applications in oral healthcare and as leads for the development of new antibacterial agents. Their ability to inhibit the growth of pathogenic oral bacteria and the activity of glucosyltransferase underscores their therapeutic potential. However, a significant knowledge gap remains regarding their specific activities and mechanisms of action.
Future research should focus on:
-
Re-isolation and Quantitative Analysis: The re-isolation and rigorous quantitative testing of Macrocarpals H, I, and J are crucial to establish their individual potencies and enable a direct comparative analysis.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds will provide a deeper understanding of their antibacterial and enzyme-inhibitory effects.
-
Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structures of these macrocarpals and their biological activities can guide the synthesis of more potent and selective analogs.
By addressing these research questions, the full therapeutic potential of Macrocarpals H, I, and J can be unlocked, paving the way for the development of novel and effective treatments for bacterial infections and oral diseases.
References
A Comparative Analysis of the Antibacterial Efficacy of Macrocarpal A and Related Phloroglucinol-Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of Macrocarpal A and other related macrocarpal compounds. The information presented is intended to support further research and development of these natural products as potential therapeutic agents. As the scientific literature to date contains no reference to a compound named "Macrocarpal J," this comparison will focus on Macrocarpal A, B, and C, for which experimental data are available.
Quantitative Antibacterial Efficacy
The antibacterial efficacy of macrocarpals is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The available MIC data for Macrocarpal A, B, and C against various bacterial strains are summarized below.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Macrocarpal A | Bacillus subtilis PCI219 | < 0.2 | [1] |
| Staphylococcus aureus FDA209P | 0.4 | [1] | |
| Macrocarpal B | Staphylococcus aureus | 0.78 - 3.13 | |
| Bacillus subtilis | 0.78 - 3.13 | ||
| Micrococcus luteus | 0.78 - 3.13 | ||
| Mycobacterium smegmatis | 0.78 - 3.13 | ||
| Macrocarpals A, B, C | Porphyromonas gingivalis | Inhibited | [2] |
| Prevotella intermedia | Inhibited | [2] | |
| Prevotella nigrescens | Inhibited | [2] | |
| Treponema denticola | Inhibited |
Note: While one study indicated that a low concentration (1 µg/mL) of Macrocarpal A or B inhibited the growth of Porphyromonas gingivalis, more specific comparative MIC values for each compound against this and other periodontopathic bacteria are needed for a complete assessment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial efficacy of macrocarpals.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial activity. Two common methods for its determination are the Broth Microdilution and Agar Dilution methods.
1. Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Preparation of Test Compound: A stock solution of the macrocarpal is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) in the wells of a microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is cultured in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Each well containing the diluted macrocarpal is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits visible bacterial growth (i.e., the well remains clear).
2. Agar Dilution Method
In this method, the test compound is incorporated directly into an agar medium.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the macrocarpal. This is achieved by adding the appropriate volume of a stock solution of the compound to the molten agar before it solidifies. A control plate without the compound is also prepared.
-
Inoculum Preparation: As with the broth microdilution method, a standardized bacterial suspension is prepared.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated under suitable conditions until growth is visible in the control plate.
-
Determination of MIC: The MIC is the lowest concentration of the macrocarpal that prevents the growth of the bacterial colonies.
Proposed Mechanism of Antibacterial Action
The antibacterial mechanism of macrocarpals, as phloroglucinol-diterpenoid compounds, is believed to be multifactorial, primarily targeting the bacterial cell envelope and cellular homeostasis. While the precise molecular targets are still under investigation, the proposed mechanism involves the following key events:
-
Cell Membrane Disruption: The lipophilic nature of macrocarpals is thought to facilitate their interaction with the bacterial cell membrane, leading to a loss of structural integrity and increased permeability.
-
Induction of Oxidative Stress: It is suggested that macrocarpals can induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage of essential cellular components.
-
DNA Damage: As observed in the antifungal activity of Macrocarpal C, it is plausible that the antibacterial mechanism also involves the induction of DNA fragmentation, ultimately leading to cell death.
References
Comparative Analysis of Macrocarpal Antifungal Activity Against Trichophyton mentagrophytes
An In-depth Evaluation for Researchers and Drug Development Professionals
Note to the Reader: This guide addresses the antifungal activity of macrocarpals against Trichophyton mentagrophytes. While the initial topic specified Macrocarpal J, a thorough review of current scientific literature reveals a lack of specific studies on the antifungal properties of this particular compound. However, extensive research is available for Macrocarpal C, a closely related compound isolated from Eucalyptus globulus. This guide will, therefore, focus on the validated antifungal activity of Macrocarpal C as a representative of the macrocarpal class of compounds, providing a robust comparison with established antifungal agents.
Executive Summary
Trichophyton mentagrophytes is a prevalent dermatophyte responsible for a significant number of superficial fungal infections in humans. The emergence of resistance to conventional antifungal therapies necessitates the exploration of novel therapeutic agents. Macrocarpals, a class of compounds found in Eucalyptus species, have demonstrated promising antifungal potential. This guide provides a comparative analysis of the in vitro efficacy of Macrocarpal C against T. mentagrophytes, benchmarked against commonly used antifungal drugs. Detailed experimental protocols and mechanistic insights are provided to support further research and development in this area.
Comparative Antifungal Efficacy
The antifungal activity of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values of Macrocarpal C and other antifungal agents against T. mentagrophytes.
| Antifungal Agent | Class | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Macrocarpal C | Phloroglucinol-terpene conjugate | 1.95 | N/A |
| Terbinafine | Allylamine | <0.007 - ≥32[1][2] | 0.09[3] |
| Nystatin | Polyene | 1.25 | N/A |
| Itraconazole | Azole | 0.015 - 1.0[1][4] | 0.08 |
| Fluconazole | Azole | 1 - >64 | 16 (MIC₅₀) |
| Griseofulvin | Benzofuran | 0.062 - 32 | N/A |
| Ketoconazole | Azole | 0.125 - 2.0 | N/A |
| Miconazole | Azole | N/A | 0.06 |
| Amorolfine | Morpholine | N/A | 0.06 (MIC₉₀) |
Note: MIC values can vary between studies due to differences in strains, testing methodologies, and reporting standards (e.g., MIC₅₀, MIC₉₀, or specific value).
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of Macrocarpal C against T. mentagrophytes was determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
-
Fungal Strain: Trichophyton mentagrophytes is cultured on a suitable medium, such as potato dextrose agar, to obtain a sufficient quantity of conidia.
-
Inoculum Preparation: A suspension of fungal conidia is prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to aid in dispersion. The suspension is then adjusted to a final concentration of approximately 1-3 x 10³ CFU/mL.
-
Antifungal Agent Preparation: A stock solution of Macrocarpal C is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then prepared in RPMI 1640 medium.
-
Assay Procedure: In a 96-well microtiter plate, each well is inoculated with the fungal suspension and the various dilutions of the antifungal agent. The plates are incubated at a controlled temperature (typically 28-35°C) for a specified period (usually 72-96 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete inhibition of visible fungal growth.
Mechanism of Action Assays
The antifungal mode of action of Macrocarpal C was investigated through a series of in vitro assays.
-
Fungal Membrane Permeability Assay: This assay utilizes a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised plasma membranes. An increase in fluorescence intensity upon treatment with Macrocarpal C indicates damage to the fungal cell membrane.
-
Reactive Oxygen Species (ROS) Production Assay: The production of intracellular ROS is measured using a cell-permeable fluorescent probe like 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA). An increase in fluorescence indicates oxidative stress within the fungal cells.
-
DNA Fragmentation Assay: A Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is employed to detect DNA fragmentation, a hallmark of apoptosis. An increase in the number of TUNEL-positive cells suggests that Macrocarpal C induces programmed cell death in the fungus.
Visualizing Experimental Processes and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for the validation of Macrocarpal C's antifungal activity.
Caption: Workflow for Antifungal Activity Validation.
Proposed Signaling Pathway of Macrocarpal C Action
The diagram below illustrates the proposed mechanism by which Macrocarpal C exerts its antifungal effect on T. mentagrophytes.
Caption: Proposed Mechanism of Macrocarpal C.
Conclusion
The available data strongly supports the antifungal activity of Macrocarpal C against Trichophyton mentagrophytes. Its efficacy, as demonstrated by its MIC value, is comparable to some established antifungal agents. The multifaceted mechanism of action, involving cell membrane disruption, induction of oxidative stress, and apoptosis, suggests a lower likelihood of rapid resistance development. These findings underscore the potential of macrocarpals as a promising class of natural compounds for the development of new antifungal therapies. Further research, including in vivo studies and investigations into the specific activity of other macrocarpals like this compound, is warranted to fully elucidate their therapeutic potential.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Emergence of Terbinafine Resistant Trichophyton mentagrophytes in Iran, Harboring Mutations in the Squalene Epoxidase (SQLE) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC and Upper Limit of Wild-Type Distribution for 13 Antifungal Agents against a Trichophyton mentagrophytes-Trichophyton interdigitale Complex of Indian Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
A Comparative Analysis of Macrocarpal J and Terbinafine Hydrochloride as Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal drug discovery, both natural compounds and synthetic molecules present promising avenues for development. This guide provides a detailed comparison of the naturally derived phloroglucinol derivative, Macrocarpal J, and the well-established synthetic allylamine, terbinafine hydrochloride, in their roles as antifungal agents. While direct comparative studies on this compound are limited, this analysis draws upon research conducted on the closely related compound, Macrocarpal C, to provide insights into its potential antifungal efficacy and mechanism of action in contrast to terbinafine.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of Macrocarpal C and terbinafine hydrochloride against the dermatophyte Trichophyton mentagrophytes, a common cause of skin and nail infections. The data highlights the minimum inhibitory concentration (MIC) required to inhibit the visible growth of the fungus.
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Macrocarpal C | Trichophyton mentagrophytes | 1.95[1][2][3] |
| Terbinafine Hydrochloride | Trichophyton mentagrophytes | 0.625[1][2] |
Mechanism of Action
The antifungal mechanisms of Macrocarpal C and terbinafine hydrochloride are distinct, targeting different cellular processes within the fungal cell.
Terbinafine Hydrochloride: As an allylamine antifungal, terbinafine hydrochloride specifically inhibits the fungal enzyme squalene epoxidase. This enzyme is a critical component in the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the cell, ultimately resulting in fungal cell death.
Macrocarpal C: The antifungal activity of Macrocarpal C appears to be multifaceted. Studies have demonstrated that it disrupts the fungal cell membrane, leading to increased permeability. Furthermore, Macrocarpal C has been shown to induce the production of intracellular reactive oxygen species (ROS) and cause DNA fragmentation, suggesting an induction of apoptosis-like cell death in the fungus.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed antifungal mechanisms of action for both compounds.
Caption: Mechanism of action of Terbinafine Hydrochloride.
Caption: Proposed mechanism of action of Macrocarpal C.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the antifungal properties of Macrocarpal C and terbinafine hydrochloride.
1. Minimum Inhibitory Concentration (MIC) Determination:
The antifungal susceptibility of T. mentagrophytes was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.
-
Fungal Inoculum Preparation: A suspension of fungal conidia was prepared from a fresh culture grown on potato dextrose agar. The final concentration of the inoculum was adjusted to approximately 1-5 x 10^4 colony-forming units (CFU)/mL.
-
Drug Dilution: A serial two-fold dilution of each compound (Macrocarpal C and terbinafine hydrochloride) was prepared in RPMI-1640 medium.
-
Incubation: The fungal inoculum was added to each well of a microtiter plate containing the different drug concentrations. The plates were incubated at 28°C for 4-7 days.
-
MIC Reading: The MIC was defined as the lowest concentration of the drug that caused complete inhibition of visible fungal growth.
2. Fungal Membrane Permeability Assay:
This assay evaluates the ability of the compounds to disrupt the fungal cell membrane.
-
Staining: Fungal cells treated with Macrocarpal C or terbinafine hydrochloride were stained with SYTOX Green, a fluorescent dye that can only enter cells with compromised membranes.
-
Analysis: The uptake of SYTOX Green was quantified using a fluorometer or visualized by fluorescence microscopy. An increase in fluorescence indicates damage to the cell membrane.
3. Reactive Oxygen Species (ROS) Production Assay:
This experiment measures the induction of oxidative stress within the fungal cells.
-
Probe: Fungal cells were treated with the test compounds and then incubated with a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Measurement: In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity was measured to quantify the level of intracellular ROS.
4. DNA Fragmentation Assay (TUNEL Assay):
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Labeling: Fungal cells exposed to the antifungal agents were fixed and permeabilized. Terminal deoxynucleotidyl transferase (TdT) was used to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA (TUNEL - TdT-mediated dUTP Nick-End Labeling).
-
Detection: The incorporated label was then detected using fluorescence microscopy or flow cytometry to identify cells with significant DNA damage.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating and comparing the antifungal activity of novel compounds like this compound with established drugs such as terbinafine hydrochloride.
Caption: General workflow for antifungal compound evaluation.
Conclusion
Terbinafine hydrochloride is a potent antifungal agent with a well-defined mechanism of action targeting ergosterol biosynthesis. Based on data from the closely related compound Macrocarpal C, this compound may represent a promising natural antifungal with a distinct, multi-target mechanism that includes membrane disruption and induction of oxidative stress and apoptosis. While terbinafine hydrochloride shows a lower MIC against T. mentagrophytes in the cited study, the unique mode of action of macrocarpals could be advantageous, particularly in combating drug-resistant fungal strains. Further direct comparative studies of this compound and terbinafine hydrochloride against a broader range of fungal pathogens are warranted to fully elucidate their therapeutic potential.
References
A Comparative Analysis of DPP-4 Inhibition by Macrocarpals A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Dipeptidyl Peptidase-4 (DPP-4) inhibitory activities of three natural compounds: Macrocarpal A, Macrocarpal B, and Macrocarpal C. These compounds, isolated from Eucalyptus globulus, have been evaluated for their potential as therapeutic agents for type 2 diabetes.[1][2] This document summarizes the available quantitative data, outlines the experimental methodologies for assessing DPP-4 inhibition, and presents a visual representation of the enzymatic inhibition pathway.
Data Presentation: Comparative DPP-4 Inhibitory Activity
The inhibitory effects of Macrocarpals A, B, and C on DPP-4 have been investigated, revealing significant differences in their potency. Macrocarpal C has been identified as a potent inhibitor, while Macrocarpals A and B demonstrate only modest activity at significantly higher concentrations.[2] The available data from in vitro studies is summarized in the table below.
| Compound | Concentration | Percent Inhibition | Potency | Positive Control |
| Macrocarpal A | 500 µM | 30% | Modest | Diprotin A (30% at 25 µM) |
| Macrocarpal B | 500 µM | 30% | Modest | Diprotin A (30% at 25 µM) |
| Macrocarpal C | 50 µM | 90% | Potent | Diprotin A (30% at 25 µM) |
Data sourced from Kato et al., 2017.[2]
The marked difference in inhibitory activity for Macrocarpal C is attributed to its tendency to form aggregates in solution.[1] This aggregation may be a key factor in its enhanced inhibitory effect on DPP-4. The inhibition curve for Macrocarpal C shows a significant increase in activity within a narrow concentration range, with minimal activity below 30 µM and potent inhibition above 35 µM. In contrast, Macrocarpals A and B exhibit a linear increase in DPP-4 inhibition.
Experimental Protocols: DPP-4 Inhibitory Activity Assay
The following is a detailed methodology for a common in vitro DPP-4 inhibitory activity assay, based on protocols described in the scientific literature. This fluorometric assay is suitable for screening potential DPP-4 inhibitors.
1. Materials and Reagents:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test Compounds: Macrocarpal A, B, and C dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control: Diprotin A or Sitagliptin
-
96-well microplate (black, for fluorescence readings)
-
Microplate reader with fluorescence detection capabilities (Excitation: ~360 nm, Emission: ~460 nm)
2. Assay Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the DPP-4 enzyme in the assay buffer.
-
Prepare a stock solution of the Gly-Pro-AMC substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds (Macrocarpals A, B, C) and the positive control to achieve a range of desired final assay concentrations.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
A defined volume of the test compound solution or positive control.
-
A corresponding volume of the DPP-4 enzyme solution.
-
-
Include control wells:
-
Enzyme Control (100% activity): Enzyme solution and solvent (without inhibitor).
-
Blank Control: Assay buffer and substrate (without enzyme).
-
-
Incubate the plate at 37°C for a specified period (e.g., 10 minutes) to allow for the interaction between the inhibitors and the enzyme.
-
-
Initiation of Enzymatic Reaction:
-
Add a defined volume of the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a set duration (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity at regular intervals or at the endpoint using a microplate reader. The cleavage of the AMC group from the substrate by DPP-4 results in a fluorescent signal.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank control from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of enzyme control well)] x 100
-
If sufficient data points are available, calculate the IC50 value (the concentration of an inhibitor where the response is reduced by half) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
The following diagrams illustrate the core concepts of DPP-4 inhibition and the experimental workflow for its assessment.
Caption: DPP-4 enzyme inactivates incretin hormones GLP-1 and GIP. Macrocarpals inhibit DPP-4, preventing this degradation.
Caption: Workflow for the in vitro fluorometric DPP-4 inhibition assay.
References
In Vivo Validation of In Vitro Findings for Macrocarpal J: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available research on Macrocarpal J and its closely related analogues, Macrocarpals A, B, and C. While in vivo validation data for this compound is not currently available in the scientific literature, this document summarizes the existing in vitro findings for these compounds and presents a potential framework for future in vivo studies based on established protocols for similar natural products.
Executive Summary
This compound, a phloroglucinol sesquiterpene-coupled compound isolated from Eucalyptus globulus, belongs to a class of molecules that have demonstrated significant antimicrobial and other biological activities in laboratory settings. In vitro studies on the closely related Macrocarpals A, B, and C have revealed potent antibacterial and antifungal properties. However, a critical gap remains in the translation of these promising in vitro results to in vivo efficacy and safety profiles for this compound itself. This guide aims to bridge this gap by presenting the available preclinical data for analogous compounds and outlining a detailed roadmap for the in vivo validation of this compound.
In Vitro Activity of Macrocarpals
The primary in vitro bioactivity identified for the macrocarpal family is their antimicrobial effect, particularly against oral pathogens and certain fungi.
Table 1: In Vitro Antibacterial Activity of Macrocarpals
| Compound | Target Organism | Assay Type | Endpoint | Result | Citation |
| Macrocarpal A | Porphyromonas gingivalis | Broth microdilution | MIC | Not specified, but inhibited growth | |
| Macrocarpal B | Porphyromonas gingivalis | Broth microdilution | MIC | Not specified, but inhibited growth | |
| Macrocarpal C | Porphyromonas gingivalis | Broth microdilution | MIC | Not specified, but inhibited growth | |
| Macrocarpal A | Bacillus subtilis PCI219 | Not specified | MIC | < 0.2 µg/mL | [1] |
| Macrocarpal A | Staphylococcus aureus FDA209P | Not specified | MIC | 0.4 µg/mL | [1] |
Table 2: In Vitro Antifungal Activity of Macrocarpal C
| Compound | Target Organism | Assay Type | Endpoint | Result | Citation |
| Macrocarpal C | Trichophyton mentagrophytes | Broth microdilution (CLSI M38-A2) | MIC | 1.95 µg/mL |
Proposed In Vivo Validation Framework for this compound
Based on established preclinical research workflows for natural products, a comprehensive in vivo validation of this compound's in vitro antibacterial findings would involve a tiered approach, starting with safety and tolerability, followed by efficacy studies in relevant animal models. The following protocols are adapted from a proposed experimental design for Macrocarpal B and general toxicological guidelines.
Experimental Workflow
Caption: Proposed experimental workflow for the in vivo validation of this compound.
Key Experimental Protocols
1. Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
-
Objective: To determine the acute toxic effects of a single high dose of this compound and to estimate its median lethal dose (LD50).
-
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old).
-
Methodology: A stepwise procedure using three animals per step. A starting dose would be selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight). This compound would be administered orally via gavage in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Animals would be observed for signs of toxicity and mortality over 14 days.
-
Data Collection: Body weight, clinical signs of toxicity, and gross necropsy findings.
2. Murine Model of Oral Pathogen Infection
-
Objective: To evaluate the in vivo antibacterial efficacy of this compound against a relevant oral pathogen, such as Porphyromonas gingivalis.
-
Animal Model: BALB/c mice.
-
Methodology:
-
Establish a chronic oral infection with P. gingivalis.
-
Divide mice into treatment groups: Vehicle control, positive control (e.g., a clinically used antibiotic), and various dose levels of this compound.
-
Administer treatments orally (e.g., by gavage or in drinking water) for a specified duration.
-
-
Data Collection:
-
Quantification of bacterial load in the oral cavity (e.g., via qPCR of oral swabs).
-
Assessment of inflammatory markers in gingival tissue (e.g., cytokine levels via ELISA).
-
Histopathological analysis of periodontal tissues to assess tissue damage and inflammation.
-
Hypothesized Signaling Pathway and Mechanism of Action
While the precise signaling pathway for this compound has not been elucidated, research on Macrocarpal C's antifungal activity provides a plausible model for its mechanism of action. It is hypothesized that macrocarpals may exert their antimicrobial effects through a multi-target mechanism involving cell membrane disruption and induction of oxidative stress.
Caption: Hypothesized mechanism of action for this compound.
Studies on Macrocarpal C have shown that it increases fungal membrane permeability and stimulates the production of intracellular reactive oxygen species (ROS), leading to DNA fragmentation and ultimately, apoptosis. It is plausible that this compound employs a similar mechanism against susceptible bacteria.
Comparison with Alternatives
Currently, the primary alternatives for treating the bacterial infections targeted by macrocarpals are conventional antibiotics.
Table 3: Comparison of this compound (Hypothetical) vs. Conventional Antibiotics
| Feature | This compound (Hypothesized) | Conventional Antibiotics |
| Mechanism of Action | Multi-target (membrane disruption, oxidative stress) | Typically single-target (e.g., cell wall synthesis, protein synthesis) |
| Source | Natural product (Eucalyptus globulus) | Synthetic or semi-synthetic |
| Resistance Potential | Potentially lower due to multi-target action | A significant and growing clinical challenge |
| In Vivo Data | Not yet available | Extensive clinical data available |
| Safety Profile | Unknown | Well-characterized, with known side effects |
Conclusion and Future Directions
The in vitro evidence for the antimicrobial activity of macrocarpals, including analogues of this compound, is compelling. However, the lack of in vivo data represents a significant hurdle to their further development. The immediate next steps for advancing this compound as a potential therapeutic agent should focus on:
-
In Vivo Toxicity Studies: Establishing a safety profile is paramount before proceeding to efficacy models.
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective dosing regimens.
-
Efficacy Studies in Animal Models: Validating the in vitro antibacterial findings in a relevant in vivo model of infection is the ultimate goal.
The successful completion of these studies will be essential to determine if the in vitro promise of this compound can be translated into a clinically valuable therapeutic.
References
Independent Verification of Macrocarpal J's Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide addresses the critical need for independent verification of the reported structure of Macrocarpal J, a phloroglucinol-sesquiterpene conjugate isolated from Eucalyptus globulus. While a definitive, independent confirmation or revision of this compound's structure is not yet present in peer-reviewed literature, this document provides a comprehensive comparison of the original structural elucidation with modern analytical approaches that have led to the revision of similar natural products. This guide is intended to serve as a valuable resource for researchers planning to synthesize, re-isolate, or further investigate the biological activities of this compound.
Reported Structure and Initial Elucidation
This compound, along with its congeners Macrocarpals H and I, was first isolated and characterized by Osawa et al. in 1996. The initial structural elucidation was performed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), and computational modeling.
Key aspects of the original structural determination:
-
Connectivity: The planar structure of this compound was established using 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to piece together the phloroglucinol and sesquiterpene moieties.
-
Relative Stereochemistry: The relative stereochemistry of the molecule was proposed based on Nuclear Overhauser Effect (NOE) experiments.
Due to the limitations of the available search tools, the detailed ¹H and ¹³C NMR spectroscopic data from the original 1996 publication by Osawa et al. in the Journal of Natural Products could not be retrieved. This data is essential for a direct quantitative comparison with any future independent analyses.
The Case for Independent Verification: Precedent in the Macrocarpal Family
The history of the broader macrocarpal family of compounds underscores the importance of independent structural verification. A notable example is the case of Macrocarpal C and Macrocarpal G.
Modern Approaches to Structural Verification
Advances in analytical chemistry offer powerful tools for the rigorous verification of complex natural product structures. For a molecule like this compound, a combination of the following experimental and computational methods would provide a robust independent assessment of its reported structure.
Advanced NMR Spectroscopy
Modern high-field NMR spectroscopy, coupled with advanced pulse sequences, can provide more detailed structural information than was available at the time of this compound's initial discovery.
-
Experimental Protocol for Advanced NMR Analysis:
-
Isolation and Purification: Re-isolate this compound from Eucalyptus globulus using a combination of chromatographic techniques (e.g., silica gel chromatography, reversed-phase HPLC) to ensure high purity.
-
1D and 2D NMR: Acquire a full suite of high-resolution 1D (¹H, ¹³C) and 2D NMR spectra (COSY, HSQC, HMBC, NOESY/ROESY) on a high-field spectrometer (e.g., 600 MHz or higher).
-
Data Comparison: Directly compare the acquired ¹H and ¹³C NMR chemical shifts with the originally reported data (once obtained). Any significant discrepancies would warrant further investigation.
-
NOE/ROE Analysis: A detailed analysis of NOESY or ROESY correlations can provide more precise information about through-space proximities, allowing for a more confident assignment of relative stereochemistry.
-
Computational Chemistry: DFT and ECD Analysis
Density Functional Theory (DFT) has become a powerful tool for predicting NMR chemical shifts and chiroptical properties with high accuracy.
-
Experimental Protocol for Computational Analysis:
-
Conformational Search: Perform a thorough conformational search for all possible diastereomers of the reported structure of this compound using a suitable force field.
-
Geometry Optimization: Optimize the geometries of the low-energy conformers at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
NMR Chemical Shift Calculation: Calculate the ¹H and ¹³C NMR chemical shifts for each diastereomer using the GIAO (Gauge-Including Atomic Orbital) method.
-
DP4+ Analysis: Employ statistical methods like DP4+ analysis to compare the calculated NMR data with the experimental data to determine the most probable structure.
-
ECD Spectroscopy: Measure the experimental Electronic Circular Dichroism (ECD) spectrum of the re-isolated this compound.
-
ECD Calculation: Calculate the theoretical ECD spectra for the low-energy conformers of the plausible structures. A comparison between the experimental and calculated ECD spectra can provide strong evidence for the absolute configuration of the molecule.
-
A recent study on the structural revision of other formyl phloroglucinol meroterpenoids demonstrated the power of combining NMR fingerprinting with DFT NMR and ECD analyses to identify and correct misassigned structures[4]. This approach would be highly applicable to the independent verification of this compound.
Data Presentation for Comparison
Upon obtaining the necessary experimental data from a re-investigation of this compound, the following tables should be constructed for a clear and objective comparison.
Table 1: Comparison of ¹H NMR Data (in CDCl₃)
| Proton | Originally Reported δ (ppm) | Independently Verified δ (ppm) | Δδ (ppm) |
| H-X | Data not available | ||
| H-Y | Data not available | ||
| ... | Data not available |
Table 2: Comparison of ¹³C NMR Data (in CDCl₃)
| Carbon | Originally Reported δ (ppm) | Independently Verified δ (ppm) | Δδ (ppm) |
| C-X | Data not available | ||
| C-Y | Data not available | ||
| ... | Data not available |
Visualizing the Path to Verification
The logical workflow for the independent verification of this compound's structure can be visualized as follows:
References
Safety Operating Guide
Proper Disposal of Macrocarpal J: A Guide for Laboratory Professionals
Introduction
Macrocarpal J is a phloroglucinol sesquiterpene-coupled compound that can be isolated from the leaves of Eucalyptus globulus[1][2]. As with any research chemical, adherence to proper disposal protocols is essential for ensuring laboratory safety and environmental protection. Waste this compound, along with any contaminated labware, should be treated as hazardous chemical waste. Disposal must be conducted in accordance with federal, state, and local regulations, and it is imperative to engage a licensed professional waste disposal service for final removal[3][4][5]. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Material Safety Data Sheet (MSDS) for this compound. The following is a summary of key safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, at a minimum, a lab coat, safety goggles or a face shield, and chemical-resistant gloves.
-
Ventilation: Handle this compound and its waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contamination: Do not allow the chemical to enter drains or waterways. Prevent spills if possible, and have a spill cleanup kit ready. In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.
Step-by-Step Disposal Procedure
The following protocol outlines the process for segregating, storing, and preparing this compound for professional disposal.
Step 1: Waste Segregation
Proper segregation is the first critical step to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste:
-
Place pure this compound powder, residues, and contaminated solids (e.g., weighing papers, contaminated gloves, absorbent pads) into a dedicated, chemically compatible container for solid hazardous waste.
-
The container must be durable, leak-proof, and have a secure lid.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, designated container for liquid hazardous waste.
-
Ensure the container is compatible with the solvent used. For instance, if dissolving this compound in a flammable solvent, the waste must be treated as flammable liquid waste.
-
Crucially, do not mix incompatible waste streams. For example, never mix acidic waste with basic waste, or oxidizing waste with organic waste.
-
-
Contaminated Sharps:
-
Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in an approved, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.
-
-
Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous liquid waste. Subsequent rinsates may also need to be collected depending on local regulations.
-
After rinsing and air-drying, obliterate or deface the original label before disposing of the container as regular laboratory glass or plastic waste.
-
Step 2: Labeling and Storage
Accurate labeling and proper storage are mandated by regulations and are vital for safety.
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".
-
The label must also include the full chemical name ("this compound") and identify all other components in the container (e.g., "Methanol," "Acetone"). Do not use abbreviations or chemical formulas.
-
Indicate the approximate percentage of each component.
-
Keep a log of when waste is added to the container.
-
-
Storage:
-
Keep waste containers securely closed at all times, except when adding waste.
-
Store the sealed waste containers in a designated, secure satellite accumulation area near the point of generation.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used for all liquid waste containers to contain potential leaks.
-
Store containers away from incompatible materials, heat sources, and high-traffic areas.
-
Step 3: Arranging for Disposal
Hazardous waste must be removed by authorized personnel.
-
Request Pickup:
-
Once a waste container is full (typically around 90% capacity to prevent spillage), schedule a pickup with your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your organization's specific procedures for requesting waste collection. This often involves submitting an online form or a chemical waste inventory.
-
Do not stockpile waste. Regular pickups should be scheduled to minimize the amount of hazardous material stored in the lab.
-
Data Presentation: Disposal Guidelines Summary
The following table summarizes the key operational parameters for the disposal of this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | General Practice |
| Required PPE | Lab coat, safety goggles, chemical-resistant gloves | |
| Solid Waste Container | Labeled, sealed, chemically compatible, leak-proof container | |
| Liquid Waste Container | Labeled, sealed, compatible container within secondary containment | |
| Container Labeling | "Hazardous Waste," full chemical names, and concentrations | |
| Storage Location | Designated satellite accumulation area near generation point | |
| Disposal Method | Pickup by licensed professional hazardous waste contractor | |
| Empty Container Prep | Triple-rinse; collect first rinsate as hazardous waste; deface label |
Experimental Protocols
This document provides procedural guidance for disposal and does not cite experimental protocols.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Waste Segregation and Disposal.
Caption: Procedure for Decontaminating Empty Chemical Containers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Macrocarpals H, I, and J from the Leaves of Eucalyptus globulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. benchchem.com [benchchem.com]
- 5. blog.idrenvironmental.com [blog.idrenvironmental.com]
Safeguarding Your Research: Comprehensive Handling Protocols for Macrocarpal J
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Macrocarpal J. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining experimental integrity.
This compound is a phloroglucinol sesquiterpene-coupled compound isolated from the leaves of Eucalyptus globulus.[1][2] While its full toxicological profile is still under investigation, its chemical nature necessitates careful handling to avoid potential health hazards. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.
Essential Safety and Handling Information
A comprehensive understanding of the hazards associated with this compound is fundamental to its safe handling. The following table summarizes key safety data.
| Parameter | Value | Source |
| CAS Number | 179603-47-5 | [1][3] |
| Molecular Formula | C28H42O7 | [1] |
| Molecular Weight | 490.63 g/mol | |
| Appearance | Light brown to yellow solid | |
| Storage | Long term: -20°C, Short term: 2-8°C. Keep container tightly closed in a dry and well-ventilated place. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is mandatory when working with this compound to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
All personnel must wear the following PPE before entering the designated handling area:
-
Respiratory Protection: A NIOSH-approved respirator is required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Wear protective gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
